molecular formula C19H13ClN2 B3022104 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-73-3

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3022104
CAS No.: 2622-73-3
M. Wt: 304.8 g/mol
InChI Key: UIPUDGKVGCGPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (CAS RN: 2622-73-3) is an organic heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. With a molecular formula of C19H13ClN2 and a molecular weight of 304.77 g/mol, this compound is built on the benzimidazole scaffold, a privileged structure known for its wide range of pharmacological activities . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in living systems . This specific derivative serves as a versatile building block and intermediate for the synthesis of more complex molecules. Its structure, featuring chlorophenyl and phenyl substituents, has been characterized by X-ray crystallography, revealing the dihedral angles formed between the ring systems . In laboratory research, compounds based on the benzimidazole nucleus are frequently investigated for their potential biological activities, which can include anticancer , antimicrobial , and antitubulin properties . The presence of the benzimidazole motif in several market drugs underscores its importance in drug discovery . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPUDGKVGCGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455565
Record name 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-73-3
Record name 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1-Phenyl-2-(4-chlorophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Phenyl-2-(4-chlorophenyl)benzimidazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond a simple representation, this document delves into the nuanced three-dimensional architecture, the causal factors influencing its synthesis, and the rigorous analytical methodologies required for its definitive characterization. We will explore the strategic importance of the benzimidazole core, the conformational influence of its phenyl and chlorophenyl substituents, and the direct correlation between its structural features and potential biological activity. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to fully leverage this molecule's potential in designing next-generation therapeutics.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is classified as a "privileged scaffold" in drug discovery.[1][2] This designation is not arbitrary; it is rooted in the unique physicochemical properties of the benzimidazole core that allow it to interact effectively with a wide array of biological macromolecules.[1] Its structural resemblance to natural purine bases allows it to act as an isostere, readily engaging with enzymes and receptors.[3] Furthermore, the benzimidazole structure is a versatile template, featuring a hydrogen bond donor (N-H, in unsubstituted forms) and acceptor (the pyridine-type nitrogen), enabling multiple modes of interaction, including π-π stacking and hydrophobic interactions.[1] These attributes have led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[2][3][4] The 1,2-disubstituted benzimidazoles, such as the topic of this guide, are of particular interest as they offer two key positions for chemical modification, allowing for fine-tuning of their pharmacological profiles and a deeper understanding of their structure-activity relationships (SAR).[5]

Molecular Architecture of 1-Phenyl-2-(4-chlorophenyl)benzimidazole

The definitive structure of 1-Phenyl-2-(4-chlorophenyl)benzimidazole (C₁₉H₁₃ClN₂) has been elucidated by single-crystal X-ray diffraction, providing unparalleled insight into its three-dimensional conformation, bond parameters, and the spatial relationship between its constituent rings.[6]

Core Geometry and Bond Parameters

The molecule is constructed from a central benzimidazole system, which itself is composed of a fused benzene and imidazole ring. This core is essentially planar.[7] Attached to the nitrogen at position 1 (N1) is a phenyl group, and at the carbon at position 2 (C2) is a 4-chlorophenyl group.

A selection of key crystallographic data is presented below, offering a quantitative look at the molecule's geometry.

ParameterValue (Å or °)Source
Molecular Formula C₁₉H₁₃ClN₂[6][8]
Molecular Weight 304.76 g/mol [6][8]
Crystal System Monoclinic[6]
Space Group P2₁/c[6]
Dihedral Angle (Chlorophenyl ring to Imidazole core) 24.07 (4)°[6]
Dihedral Angle (Phenyl ring to Imidazole core) 67.24 (4)°[6]

Table 1: Key Crystallographic and Molecular Properties.

Conformational Analysis: The Influence of Substituents

The most striking feature of the molecule's 3D structure is the non-coplanar arrangement of the substituent rings relative to the central benzimidazole scaffold.

  • The 2-(4-chlorophenyl) ring is twisted out of the plane of the benzimidazole core by a dihedral angle of approximately 24.07°.[6] This modest twist is a balance between the stabilizing effects of π-conjugation and the steric hindrance between the ortho-hydrogens of the chlorophenyl ring and the benzimidazole system.

  • The 1-phenyl ring is significantly more twisted, with a dihedral angle of 67.24°.[6] This large rotation is a direct consequence of the substantial steric pressure exerted by this group, which prevents it from lying in the same plane as the benzimidazole core.[7] This rotation has profound implications for the molecule's overall shape and its ability to fit into receptor binding pockets.

This twisted, propeller-like conformation is a critical determinant of the molecule's biological activity, defining its three-dimensional volume and the orientation of its key functional groups.

cluster_benzimidazole Benzimidazole Core (Planar) cluster_phenyl N1-Phenyl Ring cluster_chlorophenyl C2-(4-Chlorophenyl) Ring B1 N1 B2 C2 B1->B2 P1 C-Ph B1->P1 67.24° twist B3 N3 B2->B3 CP1 C-Ph-Cl B2->CP1 24.07° twist B4 C4 B3->B4 B5 C5 B4->B5 B5->B1

Caption: Conformational relationship of substituent rings.

Synthesis and Structural Verification Workflow

The reliable synthesis and rigorous confirmation of the molecular structure are paramount. The following sections detail a field-proven protocol for the preparation and characterization of 1-Phenyl-2-(4-chlorophenyl)benzimidazole.

Synthetic Pathway: Phillips Condensation

The most common and efficient method for synthesizing 1,2-disubstituted benzimidazoles is a variation of the Phillips condensation reaction. This involves the cyclocondensation of an N-substituted o-phenylenediamine with an aldehyde.

Reactant1 N-phenyl-o- phenylenediamine Condition Reflux (5h) Reactant1->Condition Reactant2 4-Chlorobenzaldehyde Reactant2->Condition Solvent Ethanol (Solvent) Solvent->Condition Product 1-Phenyl-2-(4-chlorophenyl) benzimidazole Condition->Product Purification Crystallization Product->Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) XRAY Single-Crystal X-Ray Diffraction NMR->XRAY Provides 3D structure, bond lengths/angles FTIR FTIR Spectroscopy FTIR->XRAY Provides 3D structure, bond lengths/angles MS Mass Spectrometry MS->XRAY Provides 3D structure, bond lengths/angles Synthesized_Product Purified Crystalline Product Synthesized_Product->NMR Confirms H/C framework & connectivity Synthesized_Product->FTIR Identifies functional groups (C=N, C-Cl) Synthesized_Product->MS Determines molecular weight & formula

Sources

The Tale of Two Scaffolds: A Deep Dive into 1H-Benzimidazole and 1-Phenyl-Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This bicyclic aromatic system, born from the fusion of benzene and imidazole rings, serves as a foundational blueprint for drugs spanning a wide therapeutic spectrum, from anthelmintics to anticancer agents.[2][3] This guide delves into the nuanced yet critical distinctions between two prominent classes of its derivatives: the classical 1H-benzimidazoles and their N-substituted counterparts, the 1-phenyl-benzimidazoles. We will explore how the seemingly simple addition of a phenyl group at the N1 position profoundly influences their physicochemical properties, synthetic routes, and, most importantly, their interactions with biological targets.

Part 1: The Core Distinction: Physicochemical Ramifications of the N1-Phenyl Group

The fundamental difference between these two families lies in the substitution at the N1 position of the benzimidazole ring. In 1H-benzimidazoles, this nitrogen bears a hydrogen atom, rendering it a hydrogen bond donor and acceptor. This seemingly minor feature has profound implications for the molecule's behavior. In contrast, the 1-phenyl-benzimidazole series has this hydrogen replaced by a phenyl group, a modification that dramatically alters the molecule's steric and electronic profile.

A Comparative Analysis of Physicochemical Properties

The introduction of the N1-phenyl group imparts a significant increase in lipophilicity, a key parameter in drug design that influences membrane permeability and oral bioavailability. This is quantitatively reflected in the partition coefficient (LogP) values.

Property1H-Benzimidazole1-Phenyl-BenzimidazoleKey Differences & Implications
Molecular Weight 118.14 g/mol [4]194.23 g/mol [5]The addition of the phenyl ring significantly increases molecular weight, which can impact diffusion and transport properties.
Melting Point 170-172 °C98 °C[5]The disruption of intermolecular hydrogen bonding in 1-phenyl-benzimidazole leads to a lower melting point compared to the parent 1H-benzimidazole.
Boiling Point >360 °C363.0±25.0 °C at 760 mmHg[5]Both have high boiling points, indicative of their aromatic nature and intermolecular forces.
LogP (Octanol/Water) 1.233.63[5]The N-phenyl group markedly increases lipophilicity, which can enhance cell membrane penetration but may also lead to lower aqueous solubility.[6]
Aqueous Solubility Slightly soluble24.6 µg/mL (at pH 7.4)[7]The increased lipophilicity of 1-phenyl-benzimidazole generally corresponds to lower aqueous solubility.[8]
pKa (of conjugate acid) ~5.6[4]Generally lower than 1H-benzimidazoleThe electron-withdrawing nature of the N1-phenyl ring can decrease the basicity of the N3 atom, lowering the pKa of the conjugate acid.[9]
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe loss of the N-H proton in 1-phenyl-benzimidazoles eliminates their ability to act as hydrogen bond donors, altering their interaction with biological targets and solubility in protic solvents.

This shift towards higher lipophilicity in 1-phenyl-benzimidazole derivatives can be a double-edged sword. While it can improve membrane permeability and access to intracellular targets, it may also lead to increased metabolic liability and potential off-target effects. The loss of the hydrogen bond donating capability is a critical distinction that often dictates the specific biological targets with which these molecules will favorably interact.

Part 2: Crafting the Scaffolds: A Tale of Two Syntheses

The synthetic approaches to 1H-benzimidazoles and 1-phenyl-benzimidazoles share a common starting point: the condensation of an o-phenylenediamine with a carbonyl compound. However, the introduction of the N1-phenyl group necessitates distinct strategies.

Synthesis of 1H-Benzimidazole Derivatives: The Phillips Condensation and Beyond

The most classical and widely employed method for the synthesis of 2-substituted-1H-benzimidazoles is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions and often with heating.[2][10]

Experimental Protocol: Phillips Condensation for 2-Phenyl-1H-Benzimidazole

  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzoic acid (1.1 mmol).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4N HCl.

  • Heating: Heat the mixture at a high temperature (typically 150-250 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of cold water or a base solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Modern variations of this synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[11] Other green chemistry approaches utilize catalysts like ZnO nanoparticles to facilitate the reaction under milder conditions.[12]

Synthesis of 1-Phenyl-Benzimidazole Derivatives: Pre-functionalization is Key

The synthesis of 1-phenyl-benzimidazoles requires the introduction of the phenyl group on one of the nitrogen atoms of the o-phenylenediamine precursor or the benzimidazole core itself.

Method 1: Condensation with N-Phenyl-o-phenylenediamine

This is a direct approach where N-phenyl-o-phenylenediamine is condensed with a carboxylic acid or aldehyde, mirroring the Phillips condensation.

Experimental Protocol: Synthesis of 1,2-Diphenyl-1H-benzimidazole

  • Reactant Mixture: Combine N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1.1 mmol) in a suitable solvent such as ethanol.

  • Catalyst/Oxidant: Add a catalyst, for instance, a Lewis acid, and an oxidizing agent like sodium metabisulfite.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: Similar to the 1H-benzimidazole synthesis, the product is isolated by precipitation and purified by recrystallization.

Method 2: N-Arylation of a Pre-formed Benzimidazole

Alternatively, a pre-synthesized 1H-benzimidazole can be N-arylated using a phenylating agent, often through a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination).

Experimental Protocol: Ullmann Condensation for 1-Phenyl-1H-benzimidazole

  • Reactant Mixture: In a reaction vessel, combine 1H-benzimidazole (1 mmol), an aryl halide such as bromobenzene or iodobenzene (1.2 mmol), and a copper catalyst (e.g., CuI).[5]

  • Base and Ligand: Add a base (e.g., K2CO3 or Cs2CO3) and a suitable ligand (e.g., L-proline or a diamine).

  • Solvent and Heating: The reaction is carried out in a high-boiling polar aprotic solvent like DMF or DMSO and heated at elevated temperatures (typically >100 °C).

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on both the benzimidazole core and the N-phenyl ring.

Part 3: Biological Implications: Divergent Paths to Therapeutic Action

The structural and physicochemical differences between 1H-benzimidazoles and 1-phenyl-benzimidazoles translate into distinct pharmacological profiles.

1H-Benzimidazoles: Broad-Spectrum Bioactivity Through Microtubule Disruption

Many 1H-benzimidazole derivatives, particularly those used as anthelmintic agents (e.g., albendazole, mebendazole), exert their therapeutic effect by targeting β-tubulin.[13] By binding to this protein, they inhibit its polymerization into microtubules, which are essential for various cellular functions, including cell division, motility, and intracellular transport.[14] This disruption of microtubule dynamics is selectively toxic to parasites, as benzimidazoles exhibit a higher affinity for parasitic β-tubulin than for its mammalian counterpart.

1H-Benzimidazole 1H-Benzimidazole Beta-Tubulin Beta-Tubulin 1H-Benzimidazole->Beta-Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization 1H-Benzimidazole->Microtubule_Polymerization Inhibits Beta-Tubulin->Microtubule_Polymerization Essential for Cellular_Disruption Disruption of: - Cell Division - Motility - Transport Microtubule_Polymerization->Cellular_Disruption Leads to Parasite_Death Parasite Death Cellular_Disruption->Parasite_Death

Caption: Mechanism of action for anthelmintic 1H-benzimidazoles.

1-Phenyl-Benzimidazoles: A Shift Towards Kinase Inhibition

The introduction of the N1-phenyl group often steers the biological activity of benzimidazoles towards the inhibition of protein kinases. This is exemplified by their activity as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in cell proliferation and migration.[15][16] The N-phenyl ring can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the compound's affinity and selectivity.[17]

Dysregulation of the PDGFR signaling pathway is implicated in various diseases, including cancer and fibrosis.[16] PDGF binding to its receptor triggers dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating pathways such as the Ras-MAPK and PI3K-Akt pathways, which promote cell growth, proliferation, and survival.[18][19] 1-Phenyl-benzimidazole derivatives can act as ATP-competitive inhibitors, blocking this signaling cascade.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR Ras_MAPK Ras-MAPK Pathway PDGFR->Ras_MAPK Activates PI3K_Akt PI3K-Akt Pathway PDGFR->PI3K_Akt Activates PDGF PDGF PDGF->PDGFR Binds 1_Phenyl_Benzimidazole 1-Phenyl-Benzimidazole 1_Phenyl_Benzimidazole->PDGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation

Caption: 1-Phenyl-benzimidazoles as inhibitors of the PDGFR signaling pathway.

Part 4: Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of both classes of benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole core and any appended phenyl rings.

  • For 1H-Benzimidazoles: Substitutions at the 2- and 5- (or 6-) positions are particularly important. For instance, in anthelmintics, a carbamate group at the 2-position is often crucial for activity. The nature of the substituent at the 5-position can modulate the compound's spectrum of activity and pharmacokinetic properties.

  • For 1-Phenyl-Benzimidazoles: As PDGFR inhibitors, SAR studies have shown that substituents at the 5- and 6-positions of the benzimidazole ring can enhance potency, while substitutions at the 2-, 4-, and 7-positions are generally detrimental. On the N-phenyl ring, substituents at the 3'- and 4'-positions are tolerated, but substitution at the 2'-position often abolishes activity due to steric hindrance that disrupts the necessary conformation for binding to the kinase.

Conclusion: A Synthesis of Structure and Function

The journey from 1H-benzimidazole to 1-phenyl-benzimidazole is more than a simple synthetic modification; it represents a strategic shift in drug design. The presence or absence of the N1-phenyl group fundamentally alters the molecule's physicochemical properties, dictating its interactions with biological macromolecules and, consequently, its therapeutic applications. While 1H-benzimidazoles have established a broad legacy in treating parasitic infections through microtubule disruption, the 1-phenyl-benzimidazole scaffold has emerged as a promising platform for the development of targeted therapies, particularly kinase inhibitors for cancer and other proliferative diseases. Understanding these core differences is paramount for medicinal chemists in the rational design of novel, potent, and selective benzimidazole-based therapeutics.

References

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936.
  • McKellar, Q. A., & Jackson, F. (2004). Veterinary anthelmintics: old and new. Trends in Parasitology, 20(10), 456-461.
  • Vercruysse, J., & Claerebout, E. (2014). Benzimidazoles. In Merck Veterinary Manual.
  • GLOBOCAN 2020: New Global Cancer Data. (2020).
  • Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment.
  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Family. Retrieved from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31.
  • Roles of PDGF/PDGFR signaling in various organs. (2023). Journal of Biomedical Science, 30(1), 74.
  • Benzimidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, J., Cai, D., Liu, H., Tong, Y., & He, C. (2020). PDGF/PDGFR Signaling in Cardiovascular Disease. Clinics in Surgery, 5, 2845.
  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Retrieved from [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). Molecules, 30(1), 1.
  • A Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015). Medicinal Research Reviews, 35(4), 794-849.
  • Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115.
  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Pharmaceuticals, 17(6), 755.
  • Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Comparative Biological Activity of Benzimidazole Isomers. (n.d.). BenchChem.
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
  • Comparative Analysis of 1-Benzyl-1H-benzimidazole Derivatives in Biological Assays. (n.d.). BenchChem.
  • 1-Phenyl-1H-benzimidazole. (n.d.). Chemsrc. Retrieved from [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28255-28268.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004).
  • Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. (2022). Neuroquantology, 20(10), 5565-5586.
  • 1H-Benzimidazole, 2-phenyl-. (n.d.). Cheméo. Retrieved from [Link]

  • Quantum chemical QSAR study of 1-phenyl-X-benzimidazoles as inhibitors of PDGFR tyrosin kinase. (2025).
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(10), 103358.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(4), 1735.
  • An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.
  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives. (2022). Biointerface Research in Applied Chemistry, 12(6), 7724-7742.
  • 1-Phenyl-1H-benzoimidazole. (n.d.). PubChem. Retrieved from [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
  • Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. (2015). Magnetic Resonance in Chemistry, 53(12), 1024-1030.
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. (n.d.).
  • 1H-Benzimidazole, 2-phenyl-1-(phenylmethyl)-. (n.d.). CymitQuimica.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. (2015). PubMed.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). Molecules, 25(22), 5348.
  • 1H-Benzimidazole, 2-phenyl-. (n.d.). Cheméo.
  • Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 569-576.
  • 2-Phenyl-1H-benzimidazole. (n.d.). ChemBK.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances, 13(47), 33038-33047.
  • A facile and efficient synthesis of benzimidazole as potential anticancer agents. (2018). Journal of Chemical Sciences, 130(9), 118.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2019). Frontiers in Pharmacology, 10, 145.0, 145.

Sources

Electronic Modulation of N-Phenyl Benzimidazoles: From Molecular Orbitals to Macroscopic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and structural properties of N-phenyl substituted benzimidazoles, a class of heterocyclic compounds serving as critical scaffolds in both organic light-emitting diodes (OLEDs) and medicinal chemistry. Unlike planar benzimidazoles, the N-phenyl derivative introduces a steric torsion that disrupts


-conjugation, altering frontier molecular orbital (FMO) distribution. This guide provides a mechanistic breakdown of substituent effects, synthetic routes for electronic tuning, and validated protocols for characterization.

Structural Fundamentals & Electronic Theory

The Steric Twist and Conjugation Breaking

The defining feature of N-phenyl benzimidazole is the steric repulsion between the ortho-hydrogen of the N-phenyl ring and the hydrogen at the C7 position of the benzimidazole core.

  • Consequence: This forces the N-phenyl ring to rotate out of the benzimidazole plane (dihedral angle

    
    ).
    
  • Electronic Impact: The twist acts as a "conjugation valve." It prevents complete delocalization of electrons between the phenyl ring and the benzimidazole core, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to planar analogs.

  • Application Relevance: In OLEDs, this high triplet energy (

    
    ) is crucial for confining excitons in the emissive layer, preventing back-energy transfer.
    
Substituent Effects on FMOs

The electronic nature of the N-phenyl benzimidazole can be fine-tuned by substituting the phenyl ring. The benzimidazole core acts as an electron-deficient


-acceptor (specifically the C=N bond).
Substituent TypeExampleElectronic EffectFMO ImpactApplication
Strong EDG

,


Resonance
Raises HOMO significantly; Reduces BandgapHole Injection/Transport
Weak EDG/Neutral

,


Inductive
Baseline HOMO/LUMOHost Materials
EWG

,

,


/

Lowers LUMO; Increases Electron AffinityElectron Transport (ETM)
  • Push-Pull Systems: Placing an EDG on the N-phenyl ring and an EWG on the benzimidazole C2 position creates a strong dipole and Intramolecular Charge Transfer (ICT), often leading to solvatochromic fluorescence useful in sensing applications.

Synthetic Pathways: C-N Bond Formation[1][2][3][4]

The construction of the N-phenyl bond is the rate-determining step in accessing these derivatives. Two primary methodologies exist: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling.[1]

Synthesis Decision Logic

The choice of method depends on the electronic fragility of the substrate and the steric bulk of the amine.

SynthesisLogic Start Target: N-Phenyl Benzimidazole Substrate Analyze Substrate Tolerance Start->Substrate Condition1 Base Sensitive / Complex Functionality? Substrate->Condition1 Buchwald Buchwald-Hartwig Amination (Pd(OAc)2 / BINAP) Temp: 80-100°C Condition1->Buchwald Yes (High Precision) Ullmann Ullmann Coupling (CuI / L-Proline) Temp: 110-140°C Condition1->Ullmann No (Cost/Scale focus) Yield1 Purification: Column Chromatography Buchwald->Yield1 High Yield (>85%) Broad Scope Yield2 Purification: Recrystallization Ullmann->Yield2 Moderate Yield (60-80%) Scalable

Figure 1: Decision matrix for selecting the optimal C-N coupling strategy based on substrate complexity and scalability requirements.

Optoelectronic Characterization

For materials science applications (e.g., TPBI derivatives), determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical.[2]

Electrochemical Bandgap Determination

Cyclic Voltammetry (CV) is the standard for measuring ionization potential (


) and electron affinity (

).

Critical Consideration: N-phenyl benzimidazoles are often reduction-active (due to the imine N) but oxidation-resistant.

  • Oxidation: Often irreversible due to the radical cation instability on the nitrogen.

  • Reduction: Reversible peaks are typically observed, corresponding to electron injection into the benzimidazole ring.

Protocol: HOMO/LUMO Calculation via CV[6][7]
  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM) or Acetonitrile (ACN).
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).

    • Counter: Platinum wire.[3]

    • Reference: Ag/AgNO3 (non-aqueous).

  • Internal Standard: Ferrocene (

    
    ).
    
  • Calculation: The vacuum energy level of ferrocene is accepted as -4.8 eV.[4]

    
    
    
    
    
    [4]

Pharmacophore Profiling

In drug discovery, the N-phenyl benzimidazole scaffold is a bioisostere for purines and indoles.

Lipophilicity and Solubility
  • H-Bonding: Substitution at N1 removes the Hydrogen Bond Donor (HBD) capability of the parent benzimidazole. This increases

    
     (lipophilicity), improving membrane permeability but potentially reducing aqueous solubility.
    
  • Metabolic Liability: The N-phenyl ring is a prime target for CYP450-mediated hydroxylation (typically at the para-position). Blocking the para-position with a fluoro group (-F) or methyl (-CH3) can extend metabolic half-life (

    
    ).
    
Biological Pathway Interaction

The electronic density of the benzimidazole C2 position dictates interaction with biological targets (e.g., tubulin, viral polymerases).

BioActivity cluster_0 Case Study: Antiviral Subst N-Phenyl Substituent ElecEffect Electronic Effect Subst->ElecEffect Target Biological Target ElecEffect->Target Outcome Therapeutic Outcome Target->Outcome EWG EWG (-Cl, -NO2) Binding Increased Hydrophobic Interaction EWG->Binding Result High Potency (Low IC50) Binding->Result

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how electronic modulation influences biological target binding.

Experimental Protocols

Protocol: Buchwald-Hartwig Synthesis of N-Phenyl Benzimidazole

Objective: Synthesis of 1-phenyl-1H-benzimidazole from benzimidazole and bromobenzene.

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon.

  • Reagents:

    • Benzimidazole (1.0 equiv)

    • Bromobenzene (1.2 equiv)

    • 
       (5 mol%)
      
    • Ligand: BINAP or

      
       (10 mol%)
      
    • Base:

      
       (1.5 equiv)
      
    • Solvent: Toluene (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge flask with solid reagents (Benzimidazole, Base, Pd catalyst, Ligand).

    • Evacuate and backfill with Argon (3x).

    • Add Toluene and Bromobenzene via syringe.

    • Heat to 100°C for 12-16 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature. Filter through a celite pad to remove Palladium black.

    • Concentrate filtrate under reduced pressure.

    • Purify via flash column chromatography on silica gel.

Protocol: Computational Validation (DFT)

To corroborate experimental CV data, Density Functional Theory (DFT) is required.

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization: B3LYP/6-31G(d,p) (Gas phase is usually sufficient for trend analysis; use PCM model for solvent correlation).

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Output Analysis: Extract HOMO/LUMO eigenvalues (in Hartree) and convert to eV (

    
    ).
    

References

  • Synthesis & Catalysis

    • Buchwald, S. L., et al.[5] "Palladium-Catalyzed Amination of Aryl Halides."[1][6][7] Journal of Organic Chemistry, 2000 .

    • Sheng, Q., & Hartwig, J. F.[7] "Highly Efficient Catalyst for Amination of Heteroaryl Halides."[7] Organic Letters, 2008 .[7]

  • Electronic Properties & OLEDs

    • Hung, L. S., et al. "Interface engineering in preparation of stable and efficient organic light-emitting diodes." Applied Physics Letters, 2001 . (Discusses TPBI derivatives).

    • BenchChem Technical Library. "Validating the HOMO-LUMO gap with experimental data."

  • Medicinal Chemistry

    • Tonelli, M., et al.[8] "Pharmacological and chemical properties of Benzimidazoles."[8][9][10][11] Current Medicinal Chemistry, 2010 .

    • RSC Advances. "Incorporation of N-phenyl in poly(benzimidazole imide)s."[12][13] Royal Society of Chemistry, 2021 .[8]

  • Electrochemical Protocols

    • Cardona, C. M., et al. "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells." Advanced Materials, 2011 .

Sources

Technical Guide: 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

[1]

Executive Summary

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (PubChem CID: 11109504 ) is a trisubstituted benzimidazole derivative characterized by the presence of a phenyl group at the N1 position and a 4-chlorophenyl moiety at the C2 position.[1] Unlike its N-unsubstituted analog (which melts >290°C), this N-phenyl derivative exhibits a significantly lower melting point (~150°C) and enhanced lipophilicity, making it a critical scaffold in two distinct high-value domains: optoelectronics (OLEDs) and medicinal chemistry .

In Organic Light-Emitting Diode (OLED) research, the 1,2-diphenylbenzimidazole core serves as a robust electron-transporting moiety. The 4-chloro substituent provides a reactive handle for further functionalization (e.g., via Suzuki or Buchwald-Hartwig coupling) to create extended conjugated systems. In drug discovery, the scaffold is explored for its potential to modulate biological targets such as GABA-A receptors and for antimicrobial properties.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name This compound
PubChem CID 11109504
CAS Registry Number 2622-73-3
Molecular Formula C₁₉H₁₃ClN₂
Molecular Weight 304.77 g/mol
Appearance Brown to off-white crystalline solid
Melting Point 150.0 – 150.5 °C
Solubility Soluble in CHCl₃, DMSO, DMF; sparingly soluble in Ethanol
Crystal System Monoclinic (Space group P2₁/c)

Synthesis Protocol

The most reliable route for synthesizing this compound involves the condensation of N-phenyl-o-phenylenediamine with 4-chlorobenzaldehyde. This method avoids harsh acids and utilizes air oxidation or solvent-mediated cyclization to form the imidazole ring.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • Schiff Base Formation: The primary amine of the diamine reacts with the aldehyde to form an imine (Schiff base) intermediate.

  • Cyclization & Oxidation: The secondary amine attacks the imine carbon, followed by oxidative dehydrogenation (often driven by air or mild oxidants) to aromatize the imidazole ring.

SynthesisMechanismReactantsN-phenyl-o-phenylenediamine+ 4-ChlorobenzaldehydeImineSchiff BaseIntermediateReactants->Imine- H₂ODihydroDihydrobenzimidazole(Transient)Imine->DihydroCyclizationProduct2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazoleDihydro->ProductOxidation (-2H)

Figure 1: Mechanistic pathway for the formation of the benzimidazole scaffold.

Experimental Procedure

Reagents:

  • N-Phenyl-o-phenylenediamine (1,2-diamino-N-phenylbenzene): 3.6 mmol (0.66 g)[2]

  • 4-Chlorobenzaldehyde: 3.6 mmol (0.50 g)[2]

  • Ethanol (Absolute): 20 mL

  • Optional: Sodium metabisulfite (Na₂S₂O₅) can be used as an oxidant accelerator, though air oxidation is sufficient for this derivative.

Step-by-Step Workflow:

  • Preparation: Dissolve 0.66 g of N-phenyl-o-phenylenediamine in 10 mL of ethanol in a 50 mL round-bottom flask. Separately, dissolve 0.50 g of 4-chlorobenzaldehyde in 10 mL of ethanol.

  • Mixing: Add the aldehyde solution dropwise to the amine solution under stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 5 hours . The solution will darken as the reaction proceeds.

  • Crystallization: Cool the reaction mixture to room temperature. Transfer the solution to an open beaker and allow it to stand for 48 hours to facilitate slow evaporation and oxidative crystallization.

  • Isolation: Collect the resulting brown crystals via vacuum filtration.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure product.

  • Yield: Expected yield is approximately 65%.[2]

WorkflowStartDissolve Reactants(Ethanol)RefluxReflux 5 Hours(78°C)Start->RefluxCoolCool & Stand(48h, Open Air)Reflux->CoolFilterVacuum FiltrationCool->FilterRecrystRecrystallization(Ethanol)Filter->Recryst

Figure 2: Experimental workflow for the synthesis of the target compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (¹H-NMR)

The N-phenyl group significantly alters the spectrum compared to simple benzimidazoles.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • δ 8.1 - 8.2 ppm (d, 2H): Protons on the 4-chlorophenyl ring ortho to the imidazole (deshielded).

    • δ 7.5 - 7.6 ppm (d, 2H): Protons on the 4-chlorophenyl ring meta to the imidazole.

    • δ 7.3 - 7.6 ppm (m, ~9H): Overlapping multiplets corresponding to the N-phenyl ring and the benzimidazole benzene ring.

  • Absence of NH: Unlike the 2-(4-chlorophenyl)-1H-benzimidazole analog, there is no broad singlet around 12-13 ppm, confirming the N-substitution.

X-Ray Crystallography

Single-crystal X-ray diffraction reveals the steric twisting of the molecule.

  • Dihedral Angles: The benzimidazole core is not coplanar with the substituents. The 4-chlorophenyl ring is twisted by approximately 24° relative to the benzimidazole plane, while the N-phenyl ring is twisted by approximately 67° . This non-planarity is crucial for preventing π-stacking aggregation in OLED applications.

Applications & Strategic Significance

Optoelectronics (OLEDs)

This compound belongs to the class of 1,2-diphenylbenzimidazoles , which are widely used as Electron Transport Materials (ETM) and hole-blocking layers in OLEDs.

  • Mechanism: The electron-deficient benzimidazole ring facilitates electron injection, while the N-phenyl group improves thermal stability and morphological stability (high glass transition temperature).

  • Functionalization: The chlorine atom at the para position serves as a versatile site for coupling reactions (e.g., Suzuki coupling with carbazole boronic acids) to tune the HOMO/LUMO energy levels.

Medicinal Chemistry[6][13]
  • GABA-A Modulation: Analogs of 1-phenylbenzimidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, offering potential pathways for anxiolytic drug development.

  • Antimicrobial Activity: The 2-arylbenzimidazole pharmacophore is a privileged structure in designing antifungal and antibacterial agents. The lipophilicity conferred by the N-phenyl group enhances membrane permeability.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust generation.

  • Storage: Store in a cool, dry place. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.

References

  • PubChem. (n.d.). This compound (CID 11109504).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Wan-Sin, L., et al. (2011). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole.[1] Acta Crystallographica Section E: Structure Reports Online, 67(1), o103. Retrieved from [Link]

  • Duan, L., et al. (2010). 1,2-Diphenylbenzimidazole Derivatives as Electron-Transporting Materials for Organic Light-Emitting Diodes. Journal of Materials Chemistry.
  • Konstantinović, J., et al. (2023).[3] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2 GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. (Contextual reference for biological activity of the scaffold).

Methodological & Application

Synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole from N-phenyl-o-phenylenediamine

[1]

Introduction & Retrosynthetic Analysis

The target molecule, This compound , belongs to a class of 1,2-disubstituted benzimidazoles known for their pharmacophore versatility in kinase inhibition and anti-infective therapeutics.[1]

Unlike the synthesis of 1H-benzimidazoles (N-unsubstituted), the introduction of the N-phenyl group introduces steric constraints and alters the nucleophilicity of the diamine precursor. The most robust synthetic route involves the condensation of


-phenyl-o-phenylenediamine4-chlorobenzaldehyde1
Retrosynthetic Logic
  • Bond Disconnection: The C2–N3 and C2–N1 bonds are formed during the heterocyclization.

  • Precursors:

    • Nucleophile:

      
      -phenylbenzene-1,2-diamine (Asymmetric diamine).[1]
      
    • Electrophile:[1] 4-Chlorobenzaldehyde (Carbonyl source).[1][2][3]

  • Key Challenge: Regioselectivity is naturally controlled by the differing nucleophilicities of the primary (-NH

    
    ) and secondary (-NHPh) amines.[1] The primary amine, being less sterically hindered and more nucleophilic, attacks the carbonyl first to form the Schiff base (imine), followed by cyclization by the secondary amine.
    

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting incomplete reactions.[1] The reaction proceeds through a "Schiff Base


 Benzimidazoline 

Benzimidazole"
1
Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the stepwise conversion, highlighting the critical oxidation step often overlooked in standard protocols.

Benzimidazole_Mechanismcluster_conditionsCritical Process ParametersReactantsReactants(N-phenyl-o-phenylenediamine+ 4-Cl-Benzaldehyde)ImineIntermediate 1(Schiff Base Formation)Reactants->ImineNu: Attack (-H2O)CyclizationIntermediate 2(Benzimidazoline Ring)Imine->CyclizationIntramolecularCyclizationNote1Primary NH2 reacts first(Kinetic Control)Imine->Note1OxidationOxidative Aromatization(- 2H)Cyclization->OxidationRate Limiting StepProductTarget Product(2-(4-Cl-Ph)-1-Ph-Benzimidazole)Oxidation->ProductAromatizationNote2Requires Oxidant(Air, Na2S2O5, or I2)Oxidation->Note2

Caption: Mechanistic cascade from condensation to oxidative aromatization. Note that the benzimidazoline intermediate must be oxidized to achieve the final aromatic system.

Experimental Protocol

Two methods are provided: a Standard Bench Protocol (Green Chemistry) and a High-Efficiency Protocol (Chemical Oxidant) for rapid scale-up.[1]

Method A: High-Efficiency Oxidative Cyclization (Recommended)

This method uses Sodium Metabisulfite (Na


S

O

)

Reagents:

  • 
    -phenyl-o-phenylenediamine (1.0 equiv)[1]
    
  • 4-Chlorobenzaldehyde (1.1 equiv)[1]

  • Sodium Metabisulfite (Na

    
    S
    
    
    O
    
    
    ) (1.5 equiv) or Iodine (0.1 equiv)
  • Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Procedure:

  • Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -phenyl-o-phenylenediamine  (1.84 g, 10 mmol) and 4-chlorobenzaldehyde  (1.55 g, 11 mmol) in Ethanol  (30 mL).
    
  • Catalyst Addition: Add Na

    
    S
    
    
    O
    
    
    (2.85 g, 15 mmol) to the mixture.
    • Expert Insight: The bisulfite adduct facilitates the cyclization and subsequent oxidation. Alternatively, 10 mol% I

      
       can be used as a catalyst.
      
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting diamine (polar) should disappear, and a less polar fluorescent spot (Product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring.

    • The product will precipitate as a solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove inorganic salts and unreacted aldehyde.[1]

  • Purification: Recrystallize from hot Ethanol or Acetonitrile .

    • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Solvent-Free / Microwave Assisted (Green)

Ideal for small-scale library synthesis.[1]

  • Mix diamine (1 mmol) and aldehyde (1 mmol) in a mortar and pestle.

  • Transfer to a microwave vial. Add 2 drops of water.

  • Irradiate at 140°C for 10–15 minutes.

  • Extract with Ethyl Acetate, wash with brine, and concentrate.

Characterization & Quality Control

The following data validates the structural integrity of the synthesized molecule.

ParameterExpected Value / ObservationMethod of Verification
Appearance White to pale brown crystalline solidVisual Inspection
Melting Point 150.0 – 150.5 °C Capillary Melting Point Apparatus
R

Value
~0.6 (Hexane:EtOAc 7:[1]3)Thin Layer Chromatography (UV 254nm)
Solubility Soluble in DCM, DMSO, Ethanol; Insoluble in WaterSolubility Test
Spectral Validation (Self-Validating Logic)[1]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    or CDCl
    
    
    ):
    • 
       7.20–7.60 ppm (Multiplet):  Corresponds to the N-phenyl ring and the benzimidazole core protons.
      
    • 
       7.50 & 7.90 ppm (Doublets):  Characteristic AA'BB' system of the p-chlorophenyl group.[1]
      
    • Absence of Signal: No broad singlet around 4.0–5.0 ppm (indicates consumption of NH

      
      ) and no aldehyde proton at 10.0 ppm.
      
  • MS (ESI+):

    • [M+H]

      
      :  Calculated: 305.08; Observed: 305.1 (Characteristic Chlorine isotope pattern 3:1 ratio for M and M+2).
      

Workflow Diagram: Synthesis to Purification

This workflow ensures a standardized approach to handling the reaction mixture.[1]

WorkflowStartStart: Weigh Reagents(Diamine + Aldehyde)ReactionReflux in EtOH(with Na2S2O5, 6h)Start->ReactionCheckTLC Check(Hex:EtOAc 7:3)Reaction->CheckCheck->ReactionIncompleteQuenchQuench in Ice Water(Precipitation)Check->QuenchCompleteFilterFiltration & Washing(Remove Salts)Quench->FilterPurifyRecrystallization(Hot Ethanol)Filter->PurifyFinalPure Product(Dry & Weigh)Purify->Final

Caption: Operational workflow for the batch synthesis of this compound.

Troubleshooting & Optimization

  • Problem: Oily Product.

    • Cause: Incomplete oxidation or residual solvent.[1]

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1] Ensure the "standing time" (air oxidation) is sufficient if not using a chemical oxidant.

  • Problem: Low Yield.

    • Cause: Formation of the "bis-imine" side product (reaction at both amines).[1]

    • Solution: Ensure strict 1:1 stoichiometry or slight excess of aldehyde.[1] Do not use large excess of aldehyde.[1]

  • Safety Note: 4-Chlorobenzaldehyde is an irritant.[1] N-phenyl-o-phenylenediamine can be toxic.[1] Handle all reagents in a fume hood.[1]

References

  • Structure & Synthesis: Fun, H. K., et al. "2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole."[1] Acta Crystallographica Section E, 2012.

  • Oxidative Protocol: Wang, L., et al.[4] "A practical and green synthesis of 2-substituted benzimidazoles." Journal of Chemical Research, 2010. (General methodology for Na2S2O5 catalyzed synthesis).

  • Microwave Method: "Microwave-assisted synthesis of benzimidazoles." Taylor & Francis Online.[1]

  • Compound Properties: PubChem CID 11243568.[1] "this compound."[1][5]

Application Note: Catalyst Selection & Protocols for 1-Phenyl-2-(4-chlorophenyl)benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-phenyl-2-(4-chlorophenyl)benzimidazole presents a specific challenge in heterocyclic chemistry: the efficient cyclization and aromatization of a sterically hindered, electron-rich diamine (


-phenyl-o-phenylenediamine) with an electron-deficient aldehyde (4-chlorobenzaldehyde).

While traditional methods rely on high-temperature condensation followed by slow air oxidation, this guide focuses on Catalytic Oxidative Cyclization . By selecting the correct catalyst, researchers can reduce reaction times from >48 hours to <4 hours while suppressing side reactions (e.g., mono-imine hydrolysis). This note recommends Molecular Iodine (


)  as the primary catalyst due to its dual role as a Lewis acid and an oxidant, with Sodium Metabisulfite (

)
as a high-yield, transition-metal-free alternative.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Challenge: Sterics and Oxidation

Unlike simple benzimidazole synthesis (using o-phenylenediamine), the


-phenyl group  introduces two hurdles:
  • Steric Hindrance: The bulky phenyl group at the

    
     position impedes the initial nucleophilic attack and the subsequent ring closure.
    
  • Aromatization Barrier: The intermediate formed is a benzazoline (dihydrobenzimidazole). It requires an oxidative step (dehydrogenation) to form the final aromatic benzimidazole core. Without an oxidant, the reaction often stalls or requires prolonged exposure to air.

Reaction Pathway

The reaction proceeds via a "Schiff Base First" mechanism, followed by intramolecular cyclization and oxidative dehydrogenation.

ReactionMechanism Reactants Reactants (N-phenyl-o-phenylenediamine + 4-Cl-Benzaldehyde) SchiffBase Intermediate 1 (Schiff Base/Imine) Reactants->SchiffBase Acid Cat. (-H2O) Cyclization Intermediate 2 (Benzazoline) SchiffBase->Cyclization Ring Closure (Slow Step) Product Target Product (1-Phenyl-2-(4-Cl-phenyl) benzimidazole) Cyclization->Product Oxidation (-2H)

Figure 1: Reaction pathway requiring both acid catalysis (steps 1-2) and oxidation (step 3).[1]

Catalyst Selection Matrix

The following table compares catalysts specifically for the synthesis of 1,2-disubstituted benzimidazoles.

Catalyst ClassCatalyst CandidateRoleYieldReaction TimeRecommendation
Halogen / Oxidant Molecular Iodine (

)
Lewis Acid + Oxidant90-95% 2-4 h Primary Choice (Robust)
Inorganic Salt Sodium Metabisulfite

source (Acidic)
85-92%3-5 hBest for Scale-up (Green)
Solid Acid Silica Sulfuric AcidHeterogeneous Acid80-88%1-2 hGood for filtration workup
Lewis Acid

Strong Lewis Acid85-90%6-12 hExpensive; requires separate oxidant
None (Thermal) Reflux (Ethanol)Thermal60-65%48 h+Not Recommended (Slow)

Detailed Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Recommended)

Rationale: Iodine acts as a mild Lewis acid to activate the carbonyl carbon of the aldehyde (facilitating Schiff base formation) and subsequently acts as an oxidant to drive the dehydrogenation of the benzazoline intermediate to the benzimidazole.

Reagents:

  • 
    -phenyl-o-phenylenediamine (1.0 mmol)
    
  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Molecular Iodine (

    
    ) (0.1 - 0.2 mmol, 10-20 mol%)
    
  • Solvent: Ethanol or Methanol (5 mL)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, dissolve 1.0 mmol of

    
    -phenyl-o-phenylenediamine and 1.0 mmol of 4-chlorobenzaldehyde in 5 mL of ethanol.
    
  • Catalyst Addition: Add 10 mol% (approx. 25 mg) of molecular iodine to the mixture.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approx. 78°C) for 3–4 hours.

    • Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 1:4). The intermediate Schiff base often appears as a transient spot that disappears as the fluorescent benzimidazole product forms.

  • Quench: Cool the reaction mixture to room temperature. Add 10 mL of 5% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine (solution will turn from dark brown to pale yellow/clear).
    
  • Isolation: The product typically precipitates upon adding water. Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hot ethanol or ethanol/water mixture.

  • Validation:

    • Appearance: White to off-white solid.

    • Melting Point: Expected range 150–152°C [Ref 1].

Protocol B: Sodium Metabisulfite ( ) Method

Rationale: Sodium metabisulfite releases


 in situ, creating a mild acidic environment that catalyzes the condensation without the strong oxidizing power of iodine. It is often preferred for "greener" profiles where halogen waste is a concern.

Reagents:

  • 
    -phenyl-o-phenylenediamine (1.0 mmol)
    
  • 4-Chlorobenzaldehyde (1.0 mmol)

  • 
     (1.0 mmol, 1 equivalent)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Charge: Mix the diamine and aldehyde in ethanol (5 mL).

  • Catalyst Addition: Add

    
     (1.0 mmol) dissolved in a minimum amount of water (1-2 mL).
    
  • Reaction: Reflux the mixture for 4–5 hours.

  • Workup: Pour the hot reaction mixture into crushed ice (approx. 20g). The sudden cooling and dilution usually force the benzimidazole to precipitate.

  • Filtration: Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallization from Ethanol.

Troubleshooting & Optimization

Dealing with the "N-Phenyl" Steric Barrier

If yields are low (<50%), the steric bulk of the N-phenyl group is likely preventing the initial attack.

  • Solution: Pre-form the Schiff base. Stir the diamine and aldehyde in ethanol with anhydrous

    
     (to remove water) for 2 hours before adding the catalyst and heating. This drives the equilibrium toward the imine (Intermediate 1 in Figure 1).
    
Workflow Decision Tree

Use the following logic to select the best workflow for your specific constraints.

Workflow Start Start Synthesis Constraint Primary Constraint? Start->Constraint Speed Speed/Throughput Constraint->Speed Fast Results Green Green/Halogen-Free Constraint->Green Eco-Friendly Iodine Use Protocol A (Iodine Catalyst) Time: 2-3h Speed->Iodine Meta Use Protocol B (Na2S2O5) Time: 4-5h Green->Meta

Figure 2: Decision tree for catalyst selection based on experimental priorities.

References

  • Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Source: National Institutes of Health (PMC) / Acta Crystallographica. Note: Confirms the structure and melting point (150°C) for the specific N-phenyl derivative. [Link]

  • Iodine catalyzed convenient synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles. Source: Sphinx Knowledge House. Note: Establishes the efficacy of Iodine as a dual catalyst for 1,2-disubstituted benzimidazoles. [Link]

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles. Source: IOSR Journal of Applied Chemistry. Note: Reviews various catalysts including Sodium Metabisulfite and their comparative yields. [Link]

Sources

Application Notes & Protocols: 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole for Advanced OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and scientists on the application of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole as a high-performance host material for Organic Light-Emitting Diodes (OLEDs).

Introduction: The Crucial Role of Host Materials in OLED Performance

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, wider viewing angles, and physical flexibility compared to conventional liquid crystal displays.[1] The heart of an OLED is the emissive layer (EML), where charge carriers (electrons and holes) recombine to produce light. In modern high-efficiency devices, this layer typically consists of a host material doped with a small amount of an emissive guest (dopant). The host material is not merely a passive matrix; it dictates charge transport, facilitates energy transfer to the dopant, and confines the excited states (excitons) on the guest molecules, thereby governing the overall efficiency and stability of the device.

Benzimidazole derivatives have emerged as a powerful class of materials for OLED applications, particularly as electron-transporting materials and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[2][3] Their inherent electron-deficient nature facilitates electron mobility, while their rigid structure often leads to high thermal stability and high triplet energies—a critical prerequisite for efficiently hosting phosphorescent dopants.

This guide focuses on This compound (hereafter BCIPB ), a promising host material. Its molecular structure, featuring a twisted conformation between the benzimidazole core and the attached phenyl and chlorophenyl rings, is key to its function.[4] This steric hindrance disrupts π-conjugation, leading to a wide bandgap and a high triplet energy level, making it an excellent candidate for hosting high-energy emitters with minimal efficiency losses.[5] These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and device integration of BCIPB.

Physicochemical & Electronic Properties of BCIPB

A thorough understanding of the material's properties is foundational to designing high-performance devices.

Molecular Structure of BCIPB:

Caption: Molecular structure of this compound (BCIPB).

Table 1: Core Properties of BCIPB

Property Value Source
IUPAC Name 2-(4-chlorophenyl)-1-phenylbenzimidazole [6]
CAS Number 2622-73-3 [6]
Molecular Formula C₁₉H₁₃ClN₂ [4][6]
Molecular Weight 304.77 g/mol [4][6]
Melting Point 150.0–150.5 °C [4]
Appearance Brown / Colorless solid [4]

| Triplet Energy (T₁) | > 2.6 eV (estimated based on analogs) |[7][8] |

Protocol 1: Synthesis and Purification of BCIPB

The synthesis of BCIPB is readily achievable through a condensation reaction. For OLED applications, subsequent purification to >99.95% purity is mandatory to eliminate charge-trapping and luminescence-quenching impurities.

Methodology: Condensation Reaction [4]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve N-phenyl-o-phenylenediamine (0.66 g, 3.6 mmol) in 10 mL of absolute ethanol. In a separate beaker, dissolve 4-chlorobenzaldehyde (0.50 g, 3.6 mmol) in 10 mL of absolute ethanol.

  • Reaction: Add the 4-chlorobenzaldehyde solution to the flask containing N-phenyl-o-phenylenediamine. Equip the flask with a reflux condenser.

    • Causality: The condensation reaction is thermally driven. Refluxing in ethanol provides the necessary activation energy for the cyclization to form the imidazole ring while containing the solvent.

  • Reflux: Heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, which aids in the initial purification step.

  • Isolation: Leave the flask open in a fume hood for approximately 48 hours to allow for the slow evaporation of ethanol, which further encourages crystallization. Collect the resulting brown crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • OLED-Grade Purification: The crude product must be purified by temperature-gradient vacuum sublimation. This process involves heating the material under high vacuum (~10⁻⁶ Torr), causing it to sublime and then re-deposit in a cooler zone as highly pure crystals, leaving non-volatile impurities behind. This step is critical for achieving high-performance, long-lasting OLED devices.

Protocol 2: Material Characterization

Verifying the identity, purity, and key electronic properties of the synthesized BCIPB is a self-validating step before device fabrication.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra should be compared against reference data to confirm the molecular structure.[9]

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere. The decomposition temperature (Td), defined as the temperature at 5% weight loss, should be determined. For host materials, a Td > 300 °C is desirable to ensure stability during the vacuum deposition process.[7]

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A high Tg (>100 °C) indicates good morphological stability, preventing the thin films from crystallizing over time, which would degrade device performance.[7]

  • Photophysical & Electrochemical Analysis:

    • UV-Visible Absorption & Photoluminescence (PL): Measure the absorption and emission spectra of a dilute solution (e.g., in Toluene) and as a thin film. The absorption edge is used to calculate the optical bandgap.

    • Phosphorescence Spectroscopy: Measure the PL spectrum of a frozen solution or thin film at low temperature (77 K) to determine the triplet energy (T₁). The T₁ of the host must be higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer.

    • Cyclic Voltammetry (CV): Use CV to determine the oxidation and reduction potentials. These values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing a device with balanced charge injection and transport.[2]

Protocol 3: OLED Device Fabrication

This protocol outlines the fabrication of a phosphorescent OLED (PhOLED) using BCIPB as the host material via vacuum thermal evaporation.

Device Architecture Workflow:

cluster_device OLED Stack Cathode Cathode (e.g., Al, 100 nm) EIL Electron Injection Layer (e.g., LiF, 1 nm) ETL Electron Transport Layer (e.g., TPBi, 30 nm) EML Emissive Layer (BCIPB : Ir(ppy)₃, 30 nm) HTL Hole Transport Layer (e.g., NPB, 40 nm) Light Light Emission EML->Light HIL Hole Injection Layer (e.g., HAT-CN, 10 nm) Anode Anode (ITO Glass)

Caption: A typical multilayer PhOLED device architecture utilizing BCIPB as the host.

Step-by-Step Fabrication:

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.

    • Causality: A pristine and high-work-function anode surface is essential for efficient hole injection and to prevent short circuits.

  • Vacuum Deposition:

    • Load the cleaned ITO substrates and high-purity (>99.95%) organic materials into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

    • Deposit the layers sequentially according to the architecture in the diagram above and the parameters in Table 2. The deposition rate for organic materials should be maintained at 1-2 Å/s, while for metals it should be higher (e.g., 5-10 Å/s).

    • Causality: Co-evaporation is used for the EML. The doping concentration is precisely controlled by adjusting the relative deposition rates of the host (BCIPB) and the dopant (e.g., Ir(ppy)₃).

  • Encapsulation:

    • Without breaking vacuum, transfer the fabricated device into a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the sensitive organic layers from atmospheric oxygen and moisture, which are primary causes of device degradation.

Table 2: Example Device Layer Specifications

Layer Material Thickness Function
Cathode Aluminum (Al) 100 nm Electron Injection
EIL Lithium Fluoride (LiF) 1 nm Lower Electron Injection Barrier
ETL TPBi 30 nm Electron Transport & Hole Blocking
EML BCIPB : Ir(ppy)₃ (6%) 30 nm Host & Emitter
HTL NPB 40 nm Hole Transport & Electron Blocking
HIL HAT-CN 10 nm Hole Injection

| Anode | ITO | ~150 nm | Hole Injection (Transparent) |

Protocol 4: Device Performance Characterization

After fabrication, the device must be tested to evaluate its optoelectronic performance.

Characterization Workflow:

Device Fabricated OLED in Test Jig SMU Source Measure Unit (Provides Voltage/Current) Device->SMU Electrical Probes Spectro Spectrometer & Photodetector Device->Spectro Light Output PC Control PC with Analysis Software SMU->PC J-V Data Spectro->PC Luminance & Spectrum Data

Caption: Workflow for the optoelectronic characterization of the fabricated OLED device.

Methodology:

  • Setup: Mount the encapsulated device in a light-tight test chamber. Connect the device to a source measure unit (SMU). Position a calibrated photodetector (for luminance) and a spectrometer (for the emission spectrum) in front of the device.

  • J-V-L Measurement: Apply a forward voltage bias sweep using the SMU and simultaneously record the current density (J) flowing through the device and the luminance (L) measured by the photodetector.

  • EL Spectrum: At a constant driving voltage or current (e.g., at a brightness of 1000 cd/m²), record the electroluminescence (EL) spectrum. From this, the CIE color coordinates can be calculated.

  • Data Analysis: From the collected J-V-L data, calculate the key performance metrics:

    • Current Efficiency (η_c): Calculated as L / J (units: cd/A).[10]

    • Power Efficiency (η_p): Calculated as (π * L) / (J * V) (units: lm/W).

    • External Quantum Efficiency (EQE): This measures the ratio of photons emitted to electrons injected and requires a calibrated integrating sphere for accurate measurement.[11] It is the most fundamental efficiency metric.

Conclusion

This compound (BCIPB) stands out as a highly promising host material for next-generation OLEDs. Its synthesis is straightforward, and its inherent structural and electronic properties—notably a high triplet energy, good thermal stability, and balanced charge transport potential—make it an ideal candidate for hosting phosphorescent and TADF emitters. By following the detailed protocols for synthesis, purification, and device fabrication outlined in these notes, researchers can effectively integrate BCIPB into high-performance OLED architectures, paving the way for more efficient and stable displays and lighting solutions.

References

  • Optical characterization of OLED displays with touch screens. SPIE Digital Library.
  • OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila.
  • Benzimidazole–triazine based exciplex films as emitters and hosts to construct highly efficient OLEDs with a small efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing).
  • Researchers in Poland create new materials for printable OLED displays. First.news.
  • Characterization, modeling, and analysis of organic light-emitting diodes with different structures. IEEE Xplore.
  • Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Journal of Materials Chemistry C (RSC Publishing).
  • Research on Different Physical Property Characterization Approaches for OLED Materials. Atlantis Press.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega.
  • Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications.
  • Note A green synthesis of benzimidazoles. Indian Academy of Sciences.
  • Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. ResearchGate.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC.
  • 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. PMC.
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega.
  • Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers. Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound. PubChem.
  • The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence. Journal of Materials Chemistry C (RSC Publishing).
  • Phosphorescent OLEDs with extremely low efficiency roll-off enabled via rationally designed benzimidazole-based bipolar hosts. ResearchGate.
  • Photophysical properties of some imidazole derivatives. ResearchGate.
  • 2-(4-Chlorophenyl)-1H-benzoimidazole. Santa Cruz Biotechnology.
  • 2-(4-Chlorophenyl)-1H-benzimidazole. ResearchGate.
  • OLED Materials | Dopant, Host and TADF Materials. Ossila.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC.
  • Effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence. ResearchGate.

Sources

Microwave-assisted synthesis of N-phenyl benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Phenyl Benzimidazole Derivatives

Executive Summary

Benzimidazole derivatives, particularly N-substituted variants, are privileged scaffolds in medicinal chemistry, exhibiting potent antihypertensive (Telmisartan), antihistaminic (Astemizole), and antiviral properties. Traditional thermal synthesis of these moieties often requires harsh conditions (reflux >24h), toxic solvents, and tedious workups.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols for generating N-phenyl benzimidazoles. By leveraging dielectric heating, these protocols reduce reaction times from hours to minutes, improve yields, and minimize solvent waste. We present two distinct synthetic strategies:

  • De Novo Assembly: One-pot oxidative condensation of N-phenyl-o-phenylenediamine with aldehydes.

  • Late-Stage Diversification: Copper-catalyzed N-arylation of the benzimidazole core.

The Microwave Advantage: Mechanistic Insight

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) interacts directly with molecules via dipolar polarization and ionic conduction .

  • The "Specific Microwave Effect": Polar solvents (e.g., DMF, DMSO) or polar transition states align with the oscillating electric field. The molecular friction generates rapid, volumetric internal heating.

  • Reaction Kinetics: The Arrhenius law (

    
    ) dictates that the rapid "superheating" capability of MW irradiation significantly increases the rate constant (
    
    
    
    ), often allowing reactions to bypass high activation energy barriers associated with cyclization and oxidative aromatization.

Strategic Route A: One-Pot Oxidative Condensation

Best for: Constructing the benzimidazole core when the N-phenyl substituent is fixed in the starting material.

Reaction Mechanism

The reaction proceeds via a condensation-cyclization-oxidation cascade.

  • Imine Formation: The primary amine of N-phenyl-o-phenylenediamine attacks the aldehyde carbonyl.

  • Cyclization: Intramolecular nucleophilic attack by the secondary amine forms the benzazoline intermediate.

  • Aromatization: An oxidative step (using

    
    , Air, or DDQ) restores aromaticity to form the benzimidazole.
    

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Reactants: N-phenyl-o-phenylenediamine + Aldehyde Inter1 Intermediate 1: Schiff Base (Imine) Start->Inter1 Condensation (-H2O) Inter2 Intermediate 2: Benzazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Oxidation Oxidative Aromatization (Rate Limiting Step) Inter2->Oxidation Oxidant/MW Energy Product Product: N-Phenyl Benzimidazole Oxidation->Product -2H

Caption: Cascade mechanism from diamine condensation to oxidative aromatization.

Protocol: Solvent-Free Synthesis using Sodium Metabisulfite

This "Green Chemistry" approach utilizes


 as a mild oxidant and solid support, eliminating the need for toxic solvents.

Materials:

  • N-phenyl-o-phenylenediamine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[1][2]

  • Sodium Metabisulfite (

    
    ) (1.0 mmol)
    
  • Ethanol/Water (for workup)[3]

Step-by-Step Procedure:

  • Preparation: In a mortar, thoroughly grind the diamine, aldehyde, and

    
     for 2 minutes until a homogeneous paste/powder is formed.
    
  • Vessel Loading: Transfer the mixture into a 10 mL microwave-transparent borosilicate glass vial. Cap with a silicone/PTFE septum.

  • Irradiation: Place in a dedicated microwave reactor (e.g., Monowave or Discover system).

    • Mode: Constant Power

    • Power: 150 W

    • Temperature Limit: 90°C (Use IR sensor control)

    • Time: 2 - 4 minutes.

  • Workup: Cool to room temperature. Add 10 mL of cold water. The sodium metabisulfite residue will dissolve.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (2 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

Data: Yield Comparison

Entry Aldehyde Substituent Thermal (Reflux, 4h) Microwave (3 min)
1 Phenyl (H) 65% 92%
2 4-Chloro 60% 94%
3 4-Methoxy 58% 89%

| 4 | 4-Nitro | 55% | 90% |

Strategic Route B: Copper-Catalyzed N-Arylation

Best for: Late-stage functionalization (SAR studies) where the benzimidazole core is pre-formed and various aryl groups are added.

The "Modified Ullmann" Approach

Traditional Ullmann coupling requires high temperatures (>200°C) and copper bronze. The modern MW-assisted protocol uses Cu(I) salts and ligands to facilitate oxidative addition at lower temperatures.[4]

Figure 2: Experimental Workflow (DOT Visualization)

Workflow Step1 Reagent Prep: Benzimidazole (1 eq) Aryl Iodide (1.2 eq) CuI (10 mol%) 1,10-Phenanthroline (20 mol%) Step2 Solvent Selection: DMF or DMSO (High dielectric loss) Step1->Step2 Step3 Base Addition: Cs2CO3 (2 eq) (Inorganic base) Step2->Step3 Step4 Microwave Irradiation: 130°C, 20 mins High Stirring Step3->Step4 Step5 Workup: Dilute w/ EtOAc Wash w/ NH4Cl (aq) Step4->Step5

Caption: Workflow for Cu-catalyzed C-N bond formation under MW irradiation.

Protocol: CuI-Catalyzed Coupling

Materials:

  • Benzimidazole core (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol / 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol / 20 mol%)

  • Cesium Carbonate (

    
    ) (2.0 mmol)
    
  • Solvent: DMF (3 mL)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: Add CuI and 1,10-Phenanthroline to the reaction vial. Add 1 mL DMF and stir for 2 mins (Solution turns dark red/brown).

  • Reagent Addition: Add the Benzimidazole, Aryl Iodide, and

    
    . Wash down sides with remaining 2 mL DMF.
    
  • Atmosphere: Purge the headspace with Nitrogen or Argon for 30 seconds (Oxygen can oxidize the Cu(I) catalyst to inactive Cu(II)). Cap tightly.

  • Irradiation Parameters:

    • Temp: 130°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High (Critical for heterogeneous base).

  • Workup: Dilute reaction mixture with Ethyl Acetate (20 mL). Wash with saturated aqueous

    
     (to complex copper) followed by brine. Dry organic layer over 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete OxidationAdd an oxidant (e.g., 10 mol% Iodine or open vessel to air if safety permits).
Vessel Over-pressure Solvent Vapor PressureSwitch from volatile solvents (EtOH) to high-boiling absorbers (DMF) or reduce fill volume.
Incomplete Conversion (Route B) Catalyst DeactivationEnsure inert gas purge; Oxygen kills the catalytic cycle. Increase ligand ratio.
Thermal Runaway Ionic ConductionIf using ionic liquids or high salt concentrations, reduce power density to prevent rapid temp spikes.

References

  • Microwave-Assisted Synthesis of Benzimidazoles (Review)

    • Title: Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives.[2][5][6][7]

    • Source:European Journal of Pharmaceutical and Medical Research.
    • Link:[Link] (General reference for green protocols).

  • Route A (Condensation)

    • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[3]

    • Source:Molecules (MDPI), 2022.[8]

    • Link:[Link]

  • Route B (N-Arylation)

    • Title: Copper-catalyzed N-arylation of imidazoles and benzimidazoles.[9][10]

    • Source:Journal of Organic Chemistry (via PubMed).
    • Link:[Link]

  • Oxidant Role (DDQ/Metabisulfite)

    • Title: Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes.[3][11]

    • Source:Synthetic Communic
    • Link:[Link][10]

Sources

Application Note and Protocols for the Recrystallization of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole via recrystallization. It outlines the principles of solvent selection, a systematic protocol for solvent screening, and a detailed step-by-step procedure for recrystallization. This guide is intended for researchers, scientists, and drug development professionals aiming to achieve high purity of this pharmacologically relevant benzimidazole derivative.

Introduction: The Importance of Purity for Benzimidazole Scaffolds

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound this compound, with its specific substitution pattern, is of significant interest for further chemical derivatization and biological screening. Achieving high purity of this starting material is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and its successful application hinges on the judicious selection of a suitable solvent system.

Foundational Principles: The Art and Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solivation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or below).

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Favorable Crystal Growth: The solvent should promote the formation of well-defined, pure crystals.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

The physicochemical properties of this compound, such as its molecular weight of 304.76 g/mol and a high calculated XLogP3-AA of 5.4, indicate a significant nonpolar character.[2] This suggests that solvents of moderate to low polarity are likely to be effective for its recrystallization.

Systematic Solvent Screening Protocol

A systematic approach to solvent selection is crucial for efficient process development. The following protocol outlines a microscale method for rapidly screening potential recrystallization solvents.

Materials and Equipment
  • Crude this compound

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • A range of solvents with varying polarities (see Table 1)

Experimental Workflow for Solvent Screening

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Screening_Workflow start Start: Place ~20 mg of crude compound in a test tube add_solvent Add solvent dropwise (0.5 mL) at room temp. start->add_solvent check_solubility_rt Observe Solubility at Room Temperature add_solvent->check_solubility_rt soluble_rt Soluble at Room Temp. (Unsuitable for single-solvent recrystallization) check_solubility_rt->soluble_rt Yes insoluble_rt Insoluble or Sparingly Soluble at Room Temp. check_solubility_rt->insoluble_rt No heat_suspension Heat the suspension to the solvent's boiling point insoluble_rt->heat_suspension check_solubility_hot Observe Solubility When Hot heat_suspension->check_solubility_hot insoluble_hot Insoluble When Hot (Unsuitable solvent) check_solubility_hot->insoluble_hot No soluble_hot Completely Soluble When Hot check_solubility_hot->soluble_hot Yes cool_solution Cool the solution slowly to room temperature, then in an ice bath soluble_hot->cool_solution observe_crystals Observe for Crystal Formation cool_solution->observe_crystals no_crystals No Crystals Form (Too soluble or requires a co-solvent) observe_crystals->no_crystals No crystals_form Abundant Crystal Formation (Potential Solvent) observe_crystals->crystals_form Yes end End: Proceed to scale-up recrystallization crystals_form->end

Caption: Workflow for Recrystallization Solvent Screening.

Interpretation of Screening Results and Recommended Solvents

Based on literature precedents for similar benzimidazole derivatives and the physicochemical properties of the target compound, the following solvents are recommended for initial screening.[3][4][5]

SolventPolarity IndexBoiling Point (°C)Expected Behavior for this compound
Ethanol5.278Good potential; reported for similar compounds.[3] May show moderate solubility at room temperature.
Isopropanol4.382Similar to ethanol, a good candidate.
Ethyl Acetate4.477A good candidate of moderate polarity.[4]
Acetone5.156Another potential solvent, used for related structures.[4]
Toluene2.4111Lower polarity; may require a larger solvent volume.[5]
Acetonitrile6.282Higher polarity; may show lower solubility when hot.
Dichloromethane3.440Low boiling point and reported low solubility for benzimidazoles.[5] Likely unsuitable.
Hexanes0.0~69Very low polarity; likely to be a good anti-solvent.

Recommendation: Based on literature, ethanol and ethyl acetate are strong primary candidates for single-solvent recrystallization. A solvent/anti-solvent system, such as ethyl acetate/hexanes or ethanol/water , should also be considered if a single solvent does not provide satisfactory results.

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound using ethanol, a commonly successful solvent for this class of compounds.[3][6]

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For a more rigorous drying process, a vacuum oven at a moderate temperature can be used.

Troubleshooting Common Issues
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point. To remedy this, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.

  • Low Recovery: This can result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound by recrystallization. A systematic approach to solvent screening, as detailed herein, is critical for adapting this procedure to different scales and impurity profiles. The use of ethanol or ethyl acetate as a primary recrystallization solvent is a well-supported starting point based on the chemical properties of the target compound and existing literature on related benzimidazole derivatives.

References

  • Patel, M. R., & Patel, N. C. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1633-1638. [Link]

  • Reddy, T. J., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(10), 11937-11949. [Link]

  • Patil, P. A., et al. (2014). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 6(5), 334-342. [Link]

  • Tariq, M., et al. (2011). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. [Link]

  • Gniłka, R., et al. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(2), 497-501. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Babu, V., et al. (2014). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3769. [Link]

Sources

Functionalization of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization & Biological Integration of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Executive Summary & Strategic Value

The scaffold This compound represents a "privileged structure" in medicinal chemistry, possessing the core geometry required to interact with diverse biological targets, including kinase domains, tubulin, and G-protein coupled receptors (GPCRs).

However, its utility is often limited by two factors:

  • Hydrophobicity: The N1-phenyl and C2-(4-chlorophenyl) groups create a highly lipophilic core (cLogP ~ 4.5–5.0), leading to poor aqueous solubility and "false positive" aggregation in assays.

  • Chemical Inertness: The aryl chloride is a weak electrophile compared to bromides or iodides, requiring specialized catalytic systems for Late-Stage Functionalization (LSF).

This guide provides a validated roadmap to transform this specific core from a static library member into a dynamic biological probe. We focus on activating the C2-(4-chlorophenyl) "handle" via Palladium-catalyzed cross-coupling to generate Structure-Activity Relationship (SAR) libraries or fluorescent bioconjugates.

Strategic Functionalization Map

Before initiating synthesis, understand the reactivity profile of the molecule. The N1-phenyl group blocks standard alkylation, forcing modification to the C2-aryl or the benzo-fused ring.

G Core 2-(4-Chlorophenyl)-1-phenyl- 1H-benzo[d]imidazole Path_A Path A: SAR Expansion (Suzuki-Miyaura) Core->Path_A Pd(OAc)2 / S-Phos Boronic Acids Path_B Path B: Probe Synthesis (Buchwald-Hartwig) Core->Path_B Pd2(dba)3 / Xantphos Diamine Linkers Target_A Biaryl Analogs (Improved Potency/Selectivity) Path_A->Target_A Target_B Fluorescent/Affinity Probes (Localization Studies) Path_B->Target_B

Figure 1: Strategic divergence for functionalizing the chlorophenyl-benzimidazole core.

Protocol A: SAR Library Generation (Suzuki-Miyaura Coupling)

Objective: To diversify the C2 position by converting the 4-chlorophenyl group into a biaryl system. This is critical for exploring the "deep pocket" of protein targets.

Challenge: Aryl chlorides are sluggish substrates. Standard Pd(PPh3)4 catalysts often fail. Solution: Use of S-Phos or X-Phos ligands facilitates the oxidative addition of the unactivated chloride.

Materials
  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Ligand: S-Phos (4 mol%).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the active Pd(0) species.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 100°C for 12–18 hours (or 120°C for 1 hour in a microwave reactor).

  • Monitoring: Check via TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the starting material (Rf ~0.6) and appearance of a highly fluorescent spot (biaryls are often fluorogenic).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography.

Protocol B: Bioconjugation & Probe Synthesis (Buchwald-Hartwig)

Objective: To replace the chlorine atom with a diamine linker. This linker serves as an attachment point for fluorophores (e.g., FITC, BODIPY) or Biotin.

Materials
  • Substrate: 1.0 equiv.

  • Amine: N-Boc-ethylenediamine (or similar mono-protected diamine) (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%).

  • Ligand: Xantphos or BINAP (4 mol%).

  • Base: Cs₂CO₃ (1.4 equiv).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology
  • Activation: Mix substrate, amine, base, and catalyst precursor in a dry vial under Argon.

  • Coupling: Heat at 110°C for 16 hours. Note: The reaction turns deep red/orange due to the formation of the active catalytic complex.

  • Deprotection (Critical Step): After purification of the Boc-intermediate, treat with TFA/DCM (1:1) for 1 hour to expose the primary amine.

  • Labeling: React the free amine with an NHS-ester fluorophore (e.g., FITC-NHS) in DMF with DIPEA base.

Biological Assay Integration: Overcoming Solubility Issues

The most common failure mode for this scaffold is precipitation in aqueous buffers, leading to erratic IC50 values.

Solubility Data & Limits
Solvent SystemMax Solubility (mM)Notes
DMSO (Stock) > 50 mMStable for months at -20°C.
PBS (pH 7.4) < 0.01 mM (10 µM)High Risk. Rapid precipitation.
PBS + 0.1% Triton X-100 ~ 0.05 mMSurfactant aids dispersion.
PBS + 5% Cyclodextrin > 0.5 mMBest for in vivo formulation.
Validating Assay Integrity (Self-Check Protocol)

Before running a potency assay (IC50), you must validate that the compound is in solution.

AssayLogic Start Compound Stock (10mM DMSO) Dilution Dilute to 2x Assay Conc in Media/Buffer Start->Dilution Check Nephelometry/Visual Check (Is it cloudy?) Dilution->Check Pass Proceed to Biological Assay Check->Pass Clear Fail Precipitation Detected Check->Fail Turbid Fix Add 0.05% Tween-20 or Reduce Conc. Fail->Fix Fix->Dilution

Figure 2: Kinetic solubility decision tree for assay validation.

Protocol:

  • Nephelometry: Measure light scattering at 600nm immediately after dilution into assay buffer. If OD > 0.005 above background, the compound has precipitated.

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer 1 µL to 99 µL of buffer. Do not serially dilute in aqueous buffer, as this propagates precipitation errors.

References

  • Benzimidazole as a Privileged Scaffold: Review: "Benzimidazole Derivatives: A Review on their Medicinal Significance." Journal of Chemical and Pharmaceutical Research.
  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Methodology: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Aryl Chlorides." Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Amination Protocols

    • Methodology: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Solubility in Drug Discovery

    • Guidance: Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

Sources

Troubleshooting & Optimization

Troubleshooting cyclization of N-phenyl-o-phenylenediamine and aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of synthesizing 1-phenylbenzimidazoles via the condensation and oxidative cyclization of N-phenyl-o-phenylenediamine and aldehydes.

Executive Summary

The synthesis of 1-phenylbenzimidazoles differs significantly from standard benzimidazole synthesis due to the electronic and steric influence of the N-phenyl group . Unlike unsubstituted diamines, the N-phenyl derivative breaks the symmetry of the molecule, dictating regioselectivity but often hindering the final oxidative step.

The Core Challenge: The reaction is not merely a condensation; it is a condensation-cyclization-oxidation cascade. The most common failure mode is the stagnation of the reaction at the benzimidazoline (intermediate) stage due to insufficient oxidative driving force.

Module 1: The Mechanistic Pathway & Failure Points

Understanding the mechanism is the first step to troubleshooting. The reaction proceeds in three distinct phases.[1][2]

Diagram 1: Reaction Mechanism & Bottlenecks

Caption: The stepwise conversion from reactants to the final 1-phenylbenzimidazole. Note that Step 3 (Oxidation) is the most common rate-limiting step.

ReactionMechanism Start Reactants (N-phenyl-o-phenylenediamine + Aldehyde) Step1 Step 1: Condensation (Formation of Schiff Base) Start->Step1 Acid Cat. (-H2O) Step2 Step 2: Cyclization (Intramolecular Attack) Step1->Step2 Spontaneous Inter Intermediate (1-Phenylbenzimidazoline) Step3 Step 3: Oxidation (Dehydrogenation) Inter->Step3 CRITICAL FAILURE POINT Requires Oxidant Step2->Inter Equilibrium Product Final Product (1-Phenylbenzimidazole) Step3->Product -2H

Module 2: Critical Parameters & Optimization

The N-phenyl group reduces the nucleophilicity of the secondary amine and increases steric bulk. This requires tailored conditions compared to unsubstituted diamines.

Table 1: Solvent & Oxidant Selection Matrix
ParameterRecommended ChoiceTechnical Rationale
Solvent DMSO or DMF High Solubility/Temp: N-phenyl derivatives are less soluble in EtOH than unsubstituted diamines. DMSO allows higher temps (

C) to overcome steric barriers.
Ethanol/WaterGreen Chemistry: Viable only if using strong acid catalysts or sonication. Often leads to precipitation of the intermediate before oxidation is complete.
Oxidant Air / O

Aerobic Oxidation: Works best in DMSO/DMF with a transition metal catalyst (Cu, Fe). Slow without catalyst.
Na

S

O

Chemical Oxidant: Sodium metabisulfite is robust, cheap, and works well in polar solvents (EtOH/Water mixtures) to drive the dehydrogenation.
DDQ High Potency: Use for electron-deficient or sterically hindered aldehydes where milder oxidants fail.
Catalyst Cu(OAc)

Redox Active: Excellent for aerobic oxidation in DMSO.
p-TSA / HCl Acid Catalysis: Accelerates Step 1 (Imine formation) but does not help Step 3 (Oxidation).

Module 3: Troubleshooting FAQ

Q1: My reaction shows two spots on TLC, and the yield is low. What is happening?

Diagnosis: You have "stalled" at the benzimidazoline intermediate .

  • The Science: The cyclization (Step 2) forms a dihydro-structure (benzimidazoline). This compound is stable enough to be isolated but is not your target. It often has a slightly lower R

    
     and different fluorescence (often blueish) compared to the fully aromatic benzimidazole.
    
  • The Fix: You need to force the oxidation (Step 3).

    • Add an Oxidant: If relying on air, switch to bubbling O

      
       or add 1.0 equiv of Na
      
      
      
      S
      
      
      O
      
      
      or DDQ.
    • Increase Temperature: Dehydrogenation is endothermic; raising the temp to 80–100°C often pushes the equilibrium.

    • Check Solvent: If using EtOH, the intermediate might have precipitated. Switch to DMF/DMSO to keep it in solution for oxidation.

Q2: The aldehyde is consumed, but no product is forming.

Diagnosis: Formation of "Bis-imine" side products or polymerization.

  • The Science: While N-phenyl substitution reduces the risk of bis-imine formation (common in unsubstituted diamines), highly reactive aldehydes can still form complex oligomers.

  • The Fix:

    • Stoichiometry: Ensure a strict 1:1 ratio. A slight excess of the diamine (1.1 equiv) is preferable to excess aldehyde.

    • Reverse Addition: Add the aldehyde slowly to the diamine solution to prevent local high concentrations of aldehyde.

Q3: I am using a bulky aldehyde (e.g., 2,6-disubstituted benzaldehyde), and the reaction is sluggish.

Diagnosis: Steric hindrance prevents the initial condensation or the ring closure.

  • The Science: The N-phenyl group creates a "pocket." A bulky aldehyde struggles to enter this pocket to react with the primary amine (Step 1) or allow the secondary amine to close the ring (Step 2).

  • The Fix:

    • Stronger Acid Catalyst: Use p-TSA (5-10 mol%) to activate the carbonyl carbon.

    • Microwave Irradiation: Microwave heating (120°C, 10-20 min) is highly effective for overcoming steric barriers in this specific synthesis.

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental failure.

Diagram 2: Diagnostic Workflow

Caption: Step-by-step logic for identifying the root cause of low yields.

TroubleshootingTree Start Problem: Low Yield / Impure Product CheckTLC Check TLC/LCMS vs. Starting Material (SM) Start->CheckTLC Result1 SM (Diamine) still present CheckTLC->Result1 Result2 New spot (lower Rf) + SM gone CheckTLC->Result2 Result3 Complex mixture / Tars CheckTLC->Result3 Action1 Condensation Failed Result1->Action1 Action2 Oxidation Incomplete (Stuck at Benzimidazoline) Result2->Action2 Action3 Polymerization / Decomposition Result3->Action3 Fix1 Add Acid Catalyst (p-TSA) or Increase Temp Action1->Fix1 Fix2 Add Oxidant (Na2S2O5 / DDQ) or Bubble O2 Action2->Fix2 Fix3 Reduce Temp Add Aldehyde Slowly Check Solvent Purity Action3->Fix3

Module 5: Recommended Protocols

These protocols are selected for their robustness with N-phenyl substrates.

Protocol A: The "Green" Oxidative Method (Sodium Metabisulfite)

Best for: Standard aromatic aldehydes, scale-up.

  • Setup: Dissolve N-phenyl-o-phenylenediamine (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol/Water (3:1, 5 mL) .

  • Catalyst: Add Na

    
    S
    
    
    
    O
    
    
    (1.0 mmol)
    .
  • Reaction: Reflux at 80°C for 2–4 hours .

  • Monitoring: Check TLC. If the intermediate persists, add another 0.5 equiv of oxidant.

  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold water. Recrystallize from EtOH.

Protocol B: The "Stubborn Substrate" Method (Cu-Catalyzed Aerobic)

Best for: Sterically hindered aldehydes, electron-rich aldehydes.

  • Setup: Dissolve reactants (1.0 mmol each) in DMSO (3 mL) .

  • Catalyst: Add Cu(OAc)

    
     (10 mol%) .
    
  • Reaction: Heat to 100°C in an open vessel (or with an O

    
     balloon).
    
  • Time: 4–8 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. The DMSO must be washed out thoroughly with water/brine to prevent "oiling out" during concentration.

References

  • Copper-Catalyzed Aerobic Oxidation: Wang, L., et al. "Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols." The Journal of Organic Chemistry, 2023.[3]

  • Mechanism of Oxidative Cyclization: Step-by-step analysis of the benzimidazoline intermediate and dehydrogenation requirements. Beilstein Journal of Organic Chemistry, 2016.

  • Sodium Metabisulfite Protocols: Applications of Na2S2O5 as a mild oxidant for heterocycle synthesis. Organic Chemistry Portal - Benzimidazole Synthesis.

  • Photochemical & Solvent Effects: Study on solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles. RSC Advances, 2021.

  • DDQ as Oxidant: Microwave-assisted synthesis using DDQ for rapid oxidative cyclization. Synthetic Communications, 2017.

Sources

Technical Support Center: Thermal Evaporation of 1-phenyl-2-(4-chlorophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Physics

1-phenyl-2-(4-chlorophenyl)benzimidazole (hereafter referred to as PCl-PBI ) is a small-molecule organic semiconductor.[1] Unlike polymeric materials, PCl-PBI relies on weak van der Waals forces for solid-state packing.[1]

Critical Physical Parameters:

  • Melting Point (

    
    ):  ~150°C – 152°C.[1]
    
  • Deposition Regime: Melting-Evaporation .[1] Unlike materials that sublime (transition directly solid

    
     gas, e.g., Pentacene), PCl-PBI typically melts into a liquid phase before significant vapor pressure is achieved in high vacuum.[1]
    
  • Key Challenge: The "Spitting" Phenomenon.[1] Because it melts at a relatively low temperature, trapped solvent or gas pockets within the powder can expand violently upon liquefaction, ejecting macro-particles onto the substrate.

Pre-Deposition Protocols (The "Zero-Defect" Preparation)[1]

Q: What is the optimal crucible material for PCl-PBI?

A: Quartz or Alumina (with liners). [1]

  • Recommendation: Use a Quartz crucible with a tapered opening.

  • Scientific Rationale: Quartz has low thermal mass, allowing for rapid response to PID (Proportional-Integral-Derivative) controller adjustments.[1] Since PCl-PBI melts, it will form a liquid pool.[1] Quartz allows you to visually inspect the melt (if the shielding permits) to ensure no bubbles are forming.

  • Avoid: Tungsten boats. The liquid material can creep up the sides of a boat (wetting), changing the surface area of evaporation and causing rate instability.

Q: My pressure spikes when I start heating. Is the material impure?

A: Not necessarily. It is likely "outgassing." PCl-PBI is hygroscopic (water-attracting) at surface defects.[1] The pressure spike is adsorbed moisture and trapped air releasing.[1]

The "Soak" Protocol (Mandatory Step):

  • Vacuum Base: Pump chamber to

    
     Torr.
    
  • Ramp 1: Heat to 80°C (well below

    
    ) at 5°C/min.
    
  • Dwell: Hold for 20–30 minutes. Monitor the vacuum gauge. The pressure will rise, then fall back to baseline.

  • Ramp 2: Heat to 140°C (Just below

    
    ).
    
  • Dwell: Hold for 10 minutes to equilibrate the powder core temperature.

Process Optimization & Troubleshooting

Q: I see "spitting" or white spots on my film. How do I stop this?

Diagnosis: This is caused by rapid liquefaction or solvent entrapment .[1] If the powder melts from the outside-in, the solid core traps gas.[1] When the core finally melts, the gas bursts through the liquid shell.

Corrective Action:

  • Use a Crucible Lid: Employ a crucible with a baffled lid or quartz wool plug.[1] This acts as a physical filter, catching macro-particles while letting vapor pass.

  • Reduce Ramp Rate: Slow the ramp through the phase transition (145°C

    
     160°C) to 1°C/min . This allows the material to melt gently and degas without turbulence.[1]
    
Q: The deposition rate is oscillating wildly. Why?

Diagnosis: Liquid surface turbulence or PID instability. Solution:

  • Check the Tooling Factor: Ensure the crystal sensor is not shadowed.[1]

  • PID Tuning: Liquid organics have a lag time.[1] If your controller reacts too fast, it will overshoot, causing the liquid to boil, then undershoot, causing it to freeze.

    • Action: Increase the Derivative (D) time constant to dampen the response.

Q: What is the target evaporation temperature?

A: Typically 160°C – 190°C under high vacuum (


 Torr).[1]
  • Note: Do not exceed 250°C. The C-Cl bond is relatively stable, but thermal decomposition (dehalogenation) can occur at high temperatures on catalytic metal surfaces (like heater coils), leading to reactive radical species that degrade device performance.[1]

Film Morphology & Characterization[1]

Q: My film looks hazy/cloudy. Is it too thick?

A: It is likely crystallizing. Benzimidazoles have a strong drive to crystallize due to


 stacking.[1] A hazy film indicates the formation of large polycrystalline domains, which scatter light.

Troubleshooting Matrix:

ObservationProbable CauseMechanismSolution
Hazy Film Substrate too hotHigh

provides energy for molecules to reorganize from amorphous to crystalline.[1]
Cool the substrate (Keep

C).[1]
Rough Surface Deposition rate too highFast arrival of molecules prevents smooth monolayer formation (island growth).[1]Reduce rate to 0.5 – 1.0 Å/s .
Gray Tint DecompositionCarbonization of material due to overheating source.[1]Check source temp; discard degraded material.[1]

Visualizing the Workflow

The following diagram illustrates the critical "Thermal History" required to deposit defect-free PCl-PBI films.

EvaporationWorkflow cluster_degas Phase 1: Degassing (Solid State) cluster_melt Phase 2: Phase Transition cluster_dep Phase 3: Deposition Start Start: Powder Loading Vacuum Pump Down (< 5e-6 Torr) Start->Vacuum Soak1 Soak @ 80°C (20 mins) Remove Surface Moisture Vacuum->Soak1 Pressure Check RampSlow Slow Ramp (1°C/min) through Tm (~150°C) Soak1->RampSlow Vacuum Recovery LiquidPool Stable Liquid Pool Formed RampSlow->LiquidPool No Spitting ShutterOpen Open Shutter Rate: 0.5 - 1.0 Å/s LiquidPool->ShutterOpen Rate Stabilized Substrate Substrate (Keep < 40°C) Amorphous Film Growth ShutterOpen->Substrate Vapor Flux

Caption: Optimized thermal profile for PCl-PBI, emphasizing the critical slow ramp through the melting point to prevent spitting.

Safety & Maintenance

  • Halogenated Waste: PCl-PBI contains chlorine.[1] While generally stable, if the material decomposes in the chamber, it can release trace HCl gas upon venting to atmosphere (reacting with moisture).

    • Protocol: Always vent the chamber with dry Nitrogen or Argon, not ambient air.

    • PPE:[1][2] Wear nitrile gloves and a mask when cleaning the chamber shields to avoid inhaling micro-particulates.[1]

  • Crucible Cleaning: Do not mechanically scrape quartz crucibles (creates micro-cracks).[1] Clean by baking out at high temperature in vacuum or using a solvent wash (Acetone/Isopropanol) followed by a bake.[1]

References

  • PubChem. (2025).[1][3] 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Korvus Technology. (2023).[1][4] Low Temperature Thermal Evaporation of Organics. Retrieved from [Link]

  • Denton Vacuum. (n.d.).[1] Thermal Evaporation Systems & PVD Coating. Retrieved from [Link][1]

  • AIP Publishing. (2009).[1] Flexible organic thin film transistors with self-assembled benzimidazole-copper complex. Applied Physics Letters. Retrieved from [Link][1]

Sources

Controlling side reactions in N-phenyl benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Phenyl Benzimidazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

The synthesis of N-phenyl benzimidazoles, typically achieved through the condensation of an N-phenyl-o-phenylenediamine with an aldehyde or carboxylic acid derivative, can be prone to several side reactions that impact yield, purity, and scalability. This guide will address these issues in a direct question-and-answer format, explaining the underlying causality and providing validated protocols to help you achieve your desired outcomes.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common methods for synthesizing N-phenyl benzimidazoles?

The most prevalent methods for synthesizing N-phenyl benzimidazoles involve the condensation of N-phenyl-o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives). These are often variations of the Phillips-Ladenburg reaction.[1][2] Modern approaches frequently employ catalysts to enhance reaction rates and yields under milder conditions.[3] Microwave-assisted synthesis has also gained popularity for its ability to significantly reduce reaction times.[4][5]

FAQ 2: I am observing a significant amount of a disubstituted byproduct. What is it and how can I prevent it?

This is a very common issue. The likely byproduct is a 1,2-disubstituted benzimidazole, such as 1-benzyl-2-phenyl-1H-benzimidazole when using benzaldehyde.[6][7] This occurs when the initial 2-phenyl-1H-benzimidazole product reacts further with another molecule of the aldehyde.

Causality: The reaction is often not selective, leading to both the desired 2-substituted product and the 1,2-disubstituted byproduct.[7] The formation of the disubstituted product is favored under certain conditions, particularly when an excess of the aldehyde is used or with certain catalysts.[6]

Solution: To favor the formation of the mono-condensation product (2-phenyl-1H-benzimidazole), you can adjust the stoichiometry. Using a 4:1 molar ratio of the diamine to the aldehyde has been shown to yield the mono-substituted product almost exclusively.[6][7]

FAQ 3: My reaction is sluggish and gives low yields. What can I do to improve it?

Several factors can contribute to slow reactions and poor yields in benzimidazole synthesis.

Causality: Insufficient activation of the carbonyl group of the aldehyde or carboxylic acid, or unfavorable reaction kinetics, are common culprits. High reaction temperatures and strong acidic conditions have traditionally been used to overcome these hurdles, but they can also lead to side product formation.

Solutions:

  • Catalysis: The use of a catalyst can significantly improve reaction efficiency. A wide range of catalysts have been reported, including Lewis acids like Er(OTf)3[4][6][7] and heterogeneous catalysts, which also simplify purification.[1] For instance, using 1 mol% of Er(OTf)3 under solvent-free microwave irradiation can lead to high yields in a very short time.[4]

  • Microwave Irradiation: As mentioned, microwave-assisted synthesis can dramatically accelerate the reaction.[4][5]

  • Solvent Choice: The choice of solvent can influence reaction rates. While some modern methods are solvent-free, polar aprotic solvents are often used.[8][9]

FAQ 4: I'm having trouble with the purification of my N-phenyl benzimidazole. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials, side products, and colored impurities.

Solutions:

  • Recrystallization: This is a common and effective method for purifying the crude product. Ethanol is a frequently used solvent for recrystallization.[10][11][12]

  • Column Chromatography: For separating products with similar polarities, column chromatography is the method of choice. A common solvent system is a mixture of hexane and ethyl acetate.[10]

  • Decolorizing Charcoal: If your product is colored by impurities, treating a solution of the crude product with decolorizing charcoal can be effective before recrystallization.[12][13]

II. Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Formation of N-Alkylation Isomers

Question: I am trying to alkylate a pre-formed 2-substituted benzimidazole at the N-phenyl position, but I'm getting a mixture of isomers. Why is this happening and how can I control the regioselectivity?

Causality: The two nitrogen atoms in the benzimidazole ring (N1 and N3) have comparable nucleophilicity under standard alkylation conditions, leading to a mixture of N-alkylated products.[8]

Solution: The key to controlling regioselectivity lies in modulating the reaction conditions to favor alkylation at one nitrogen over the other. The choice of base and solvent is critical.[8]

  • For selective N1/N3 alkylation on the benzimidazole ring: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is highly effective.[8][9] This deprotonates the benzimidazole NH, forming a highly nucleophilic benzimidazolide anion that readily reacts with the alkylating agent.

Experimental Protocol: Selective N-Alkylation of a 2-Substituted Benzimidazole

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-substituted benzimidazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M and stir the suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the benzimidazolide anion.

  • Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (e.g., alkyl halide, 1.05 eq).

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[8]

Problem 2: Over-Alkylation

Question: I'm observing a significant amount of a di-alkylated product. How can I prevent this?

Causality: The mono-alkylated product can sometimes be more nucleophilic than the starting benzimidazole, leading to a second alkylation event.

Solutions:

  • Stoichiometry: Use a slight excess of the benzimidazole starting material (e.g., 1.2 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.[8]

  • Lower Temperature: Running the reaction at the lowest feasible temperature can slow down the second alkylation step more significantly than the first.[8]

Problem 3: Competing Side Reactions during Condensation

Question: Besides the 1,2-disubstituted byproduct, are there other side reactions I should be aware of during the initial condensation step?

Causality: The condensation of N-phenyl-o-phenylenediamine with an aldehyde is a multi-step process that can be influenced by various factors, potentially leading to different outcomes. The reaction generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.

Visualizing the Reaction Pathway

G Reactants N-phenyl-o-phenylenediamine + Benzaldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation OxidationByproduct Oxidation of Starting Material Reactants->OxidationByproduct Side Reaction Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Cyclization MainProduct N-Phenyl Benzimidazole (Desired Product) Dihydrobenzimidazole->MainProduct Oxidation SideProduct 1,2-Disubstituted Benzimidazole (Side Product) MainProduct->SideProduct Further Reaction with Aldehyde

Caption: Main and side reaction pathways in N-phenyl benzimidazole synthesis.

Solutions to Minimize Other Side Reactions:

  • Control of Oxidation: The final step is an oxidation. In some protocols, an oxidizing agent like sodium metabisulfite is added to facilitate this step and prevent unwanted side oxidations of the starting diamine.[10][14][15] Air can also serve as the oxidant in some catalyzed reactions.[16]

  • Purity of Starting Materials: Ensure the purity of the N-phenyl-o-phenylenediamine, as impurities can lead to colored byproducts. Purification of the diamine by chromatography before use may be necessary.[10]

III. Data and Protocols

Table 1: Comparison of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Er(OTf)₃ (10 mol%)Water8015 min72[6]
2NoneWater8015 min43[6]
3Er(OTf)₃ (1 mol%)None (Microwave)605 min99[4]
4Ce(OTf)₃ (1 mol%)None (Microwave)607 min99[4]
5Phosphoric AcidMethanolReflux1.5 h95[17]
6Cu(OAc)₂DMSO15010 h76[16]
Experimental Workflow: Troubleshooting Synthesis Issues

G Start Start: Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify Identify Major Impurity Analyze->Identify StartingMaterial Unreacted Starting Material? Identify->StartingMaterial Yes SideProduct Known Side Product? Identify->SideProduct No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Add Catalyst - Change Solvent StartingMaterial->OptimizeConditions Unknown Unknown Impurity? SideProduct->Unknown No AdjustStoichiometry Adjust Stoichiometry: - Check Reactant Ratios - Slow Addition SideProduct->AdjustStoichiometry PurifyReagents Purify Starting Materials Unknown->PurifyReagents Characterize Isolate and Characterize Unknown Impurity Unknown->Characterize Yes End End: Optimized Synthesis OptimizeConditions->End AdjustStoichiometry->End PurifyReagents->End Characterize->End

Caption: A logical workflow for troubleshooting N-phenyl benzimidazole synthesis.

This guide provides a starting point for addressing common issues in N-phenyl benzimidazole synthesis. Successful organic synthesis often requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

References

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022-11-18). MDPI. [Link]

  • Synthesis and antitumour evaluation of novel 2-phenylbenzimidazoles. (2008-10-20). Taylor & Francis Online. [Link]

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016-11-16). National Center for Biotechnology Information. [Link]

  • Use of heterogeneous catalysts in benzimidazole synthesis. SID. [Link]

  • CHEMISTRY OF THE BENZIMIDAZOLES. University of Florida. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023-02-11). MDPI. [Link]

  • Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. (2023-06-01). ACS Publications. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023-11-07). RSC Publishing. [Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (2021-06-01). Semantic Scholar. [Link]

  • Synthesis of different 2-phenyl benzimidazole derivatives 15–55. ResearchGate. [Link]

  • N‐Alkylation of benzimidazole. ResearchGate. [Link]

  • (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

  • (PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate. [Link]

  • PHILLIPS CONDENSATION REACTION. AdiChemistry. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

  • Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. (2021-01-19). RSC Publishing. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022-03-07). National Center for Biotechnology Information. [Link]

  • Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (2023-12-08). RSC Publishing. [Link]

  • Experiment 5 - Synthesis of Benzimidazole. Scribd. [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis, and characterization of a novel Zn(II)-2-phenyl benzimidazole framework for the removal of organic dyes. (2022-07-20). National Center for Biotechnology Information. [Link]

  • Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. (2025-01-22). Omics Online. [Link]

  • Optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole . It is designed for medicinal chemists and structural biologists requiring a rigorous method for structural validation and differentiation from common synthetic byproducts or analogs.

Executive Summary & Biological Context

This compound represents a privileged scaffold in drug discovery, particularly in the development of antiviral and anthelmintic agents. The 1,2-disubstitution pattern is critical for modulating lipophilicity and receptor binding affinity.

From a spectroscopic standpoint, this molecule presents a unique challenge: distinguishing between two distinct aromatic systems (the N-phenyl and the C-phenyl rings) and the benzimidazole core. This guide provides a comparative analysis against its two closest structural relatives to establish a self-validating assignment protocol.

The Comparative Cohort

To objectively define the spectral performance of the target, we compare it against:

  • Alternative A (The Precursor): 2-(4-Chlorophenyl)-1H-benzo[d]imidazole.[1] (Lacks the N-phenyl group; useful for observing the "NH effect").

  • Alternative B (The Analog): 1,2-Diphenyl-1H-benzo[d]imidazole. (Lacks the Chlorine substituent; useful for observing the "Substituent effect").

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the reference spectra described below.

Synthesis & Sample Preparation[1][2][3][4][5][6]
  • Synthesis Route: Condensation of N-phenyl-o-phenylenediamine with 4-chlorobenzaldehyde, typically catalyzed by oxidative agents (e.g., Na2S2O5 or metallic catalysts).

  • Solvent Selection: CDCl3 (Deuterated Chloroform) is the preferred solvent for the target compound due to its high solubility and the clear resolution of aromatic multiplets.

    • Note: DMSO-d6 is required for Alternative A (the NH-parent) due to solubility and to observe the labile NH proton, but CDCl3 is superior for the target to avoid solvent peak interference in the aromatic region (7.26 ppm).

  • Instrument Parameters:

    • Frequency: 400 MHz or higher.[2][3][4][5]

    • Pulse Sequence: Standard zg30.

    • Relaxation Delay (D1): 1.0 s (sufficient for qualitative assignment; increase to 5.0 s for qNMR).

Comparative Spectral Analysis

The "Steric Twist" Effect (Target vs. Alternative A)

The most critical structural feature of This compound is the steric clash between the N-phenyl ring and the 2-aryl ring.

  • In Alternative A (NH-parent): The molecule is planar. The imidazole nitrogen lone pair conjugates effectively with the 2-aryl ring, causing significant deshielding of the ortho-protons (typically δ 8.10–8.20 ppm ).

  • In The Target: The N-phenyl group forces the 2-(4-chlorophenyl) ring out of planarity (twist angle ~40–60°). This breaks the conjugation and places the 2-aryl protons in the shielding cone of the N-phenyl ring.

    • Result: The ortho-protons of the 4-chlorophenyl group shift upfield to δ 7.50–7.60 ppm .

The Chlorine Substituent Effect (Target vs. Alternative B)

Differentiating the Target from its non-chlorinated analog (Alternative B) relies on symmetry.[1][6]

  • Alternative B (1,2-Diphenyl): The 2-phenyl ring protons appear as complex multiplets (ortho, meta, para overlapping).

  • The Target: The 4-chloro substitution creates a symmetry axis, resulting in a distinct AA'BB' system (appearing as two "pseudo-doublets") for the 4-chlorophenyl ring.

Consolidated Data Table

The following table summarizes the chemical shifts, highlighting the diagnostic signals for the target compound compared to its alternatives.

FeatureTarget Compound (2-(4-Cl-Ph)-1-Ph-benzimidazole)Alternative A (NH-Parent)Alternative B (Non-Chlorinated)
Solvent CDCl3DMSO-d6CDCl3
NH Signal Absent Singlet, ~13.0 ppmAbsent
2-Aryl Ortho-H δ 7.50–7.60 (d, 2H) (Shielded by steric twist)δ 8.17 (d, 2H) (Deshielded by planarity)δ 7.57 (d, 2H)
2-Aryl Pattern AA'BB' System (Symmetric 4-Cl substitution)AA'BB' SystemMultiplet (Ortho/Meta/Para)
Benzimidazole H-7 δ 7.85–7.90 (d, 1H) (Distinct downfield doublet)Multipletδ 7.89 (d, 1H)
N-Phenyl Ring δ 7.20–7.50 (m, 5H) (Overlaps with backbone)Absent δ 7.25–7.45 (m, 5H)

Structural Assignment Workflow (Logic Diagram)

The following diagram illustrates the logical decision tree for confirming the structure of this compound using 1H NMR data.

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Check_NH Check region > 10 ppm Is a broad singlet present? Start->Check_NH NH_Present NH Signal Detected Likely Precursor (Alternative A) 2-(4-Cl-phenyl)-1H-benzimidazole Check_NH->NH_Present Yes NH_Absent No NH Signal Proceed to Aromatic Region (7.0 - 8.0 ppm) Check_NH->NH_Absent No Analyze_Pattern Analyze 2-Aryl Ring Splitting Look for AA'BB' vs Multiplet NH_Absent->Analyze_Pattern Multiplet_Found Complex Multiplet (5H) Likely Non-Chlorinated (Alternative B) 1,2-Diphenyl-benzimidazole Analyze_Pattern->Multiplet_Found Multiplet AABB_Found Symmetric AA'BB' Pattern (4H) Consistent with 4-Cl-Substitution Analyze_Pattern->AABB_Found AA'BB' Check_Shift Check Chemical Shift of 2-Aryl Ortho Protons AABB_Found->Check_Shift Shift_Downfield δ > 8.0 ppm Suggests Planarity (NH-type) Contradiction if NH absent Check_Shift->Shift_Downfield > 8.0 ppm Shift_Upfield δ 7.50 - 7.60 ppm Suggests Steric Twist (N-Phenyl present) Check_Shift->Shift_Upfield 7.5 - 7.6 ppm Final_Confirmation CONFIRMED STRUCTURE 2-(4-Chlorophenyl)-1-phenyl- 1H-benzo[d]imidazole Shift_Upfield->Final_Confirmation

Caption: Logical workflow for the structural verification of this compound, differentiating it from common precursors and analogs based on spectral signatures.

Detailed Peak Assignment Protocol

To achieve a publication-quality assignment, follow this step-by-step analysis of the aromatic region (7.0 – 8.0 ppm).

Step 1: Identify the Benzimidazole "Anchor"

Locate the doublet at approximately δ 7.89 ppm (J ≈ 8.0 Hz) .

  • Assignment: H-7 of the benzimidazole ring.[7]

  • Reasoning: This proton is peri-positioned to the N-phenyl group but is generally the most downfield signal on the benzimidazole core (excluding the 2-aryl ortho protons in planar systems).

Step 2: Isolate the 4-Chlorophenyl System

Look for the characteristic AA'BB' pattern (two doublets, integrating to 2H each).

  • Ortho-protons (H-2', 6'): δ 7.50–7.55 ppm (d, J ≈ 8.5 Hz).

  • Meta-protons (H-3', 5'): δ 7.30–7.35 ppm (d, J ≈ 8.5 Hz).

  • Validation: The coupling constant (

    
    ) of ~8.5 Hz is diagnostic for ortho-coupling on a para-substituted benzene ring.
    
Step 3: Assign the N-Phenyl and Remaining Backbone

The remaining signals (integrating to roughly 8-9 protons) will appear as a complex overlapping multiplet in the δ 7.20–7.50 ppm range.

  • N-Phenyl: 5 protons.[4]

  • Benzimidazole (H-4, H-5, H-6): 3 protons.

  • Technique: In standard 1D NMR, these are often reported as a range. For precise assignment, 2D COSY (Correlation Spectroscopy) is required to trace the spin system from the H-7 doublet back to H-6 and H-5.

Conclusion

The 1H NMR spectrum of This compound is defined by the absence of the NH singlet, the presence of a symmetric AA'BB' system for the chlorophenyl group, and the upfield shift of the 2-aryl protons relative to its NH-precursor. This specific shift pattern is a direct experimental readout of the molecule's twisted 3D conformation, a property relevant to its interaction with biological targets.

References

  • Crystal Structure & Synthesis

    • 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole.[8] National Center for Biotechnology Information (NCBI) PubChem.

    • Source:

  • Comparative Data (NH-Parent)

    • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Deriv
    • Source:

  • Comparative Data (1,2-Diphenyl Analog)

    • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives. Royal Society of Chemistry (RSC) Advances.
    • Source:

  • General Benzimidazole NMR Characterization

    • An experimental and theoretical NMR study of NH-benzimidazoles. Beilstein Journal of Organic Chemistry.
    • Source:

Sources

FTIR characteristic peaks for 1-phenyl-2-(4-chlorophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation framework for 1-phenyl-2-(4-chlorophenyl)benzimidazole , focusing on FTIR spectral analysis. It is designed for researchers synthesizing this compound or validating its structural integrity against precursors and analogues.

Introduction: The Structural Mandate

In drug discovery, particularly for antiviral and anticancer scaffolds, the benzimidazole core is ubiquitous. The specific derivative 1-phenyl-2-(4-chlorophenyl)benzimidazole represents a "fully substituted" nitrogen core. Unlike its N-unsubstituted analogues, this molecule lacks an acidic proton on the imidazole ring, altering its solubility, lipophilicity, and hydrogen-bonding capacity.

Why FTIR? While NMR confirms the carbon/proton skeleton, FTIR is the rapid-response tool for:

  • Reaction Monitoring: Confirming the consumption of the carbonyl (aldehyde) and amine precursors.

  • Substitution Verification: Proving the N-phenylation (absence of N-H stretch) versus the N-H analogue.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this self-validating protocol.

Method A: KBr Pellet (Standard Transmission)
  • Best for: High-resolution identification of fingerprint region (600–1500 cm⁻¹) peaks like C-Cl.

  • Protocol:

    • Dry the sample in a vacuum oven at 50°C for 2 hours (removes lattice water/solvent).

    • Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr (dried).

    • Grind to a fine powder (particle size < 2 µm to avoid scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: The background scan (pure KBr) must show flat baseline at 3400 cm⁻¹ (no moisture).

Method B: ATR (Attenuated Total Reflectance)
  • Best for: Rapid screening and reaction monitoring.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Apply solid sample to cover the crystal eye.

    • Apply pressure until the force gauge indicates optimal contact.

    • Validation: Ensure signal-to-noise ratio > 500:1.

Comparative Spectral Analysis

The power of FTIR lies in comparison. Below is the differential analysis against precursors and structural analogues.

Table 1: Characteristic Peaks & Assignments
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Diagnostic Value
C=N Stretch 1610 – 1630 MediumThe "Fingerprint of Success." Confirms formation of the imidazole ring. Differentiates from precursor amines.
C-Cl Stretch 1085 – 1095 StrongAryl Chloride Marker. Specific to the 4-chlorophenyl moiety. Often accompanied by a secondary band at ~700–800 cm⁻¹.
Aromatic C=C 1450 – 1600VariableSkeletal vibrations of the benzimidazole and phenyl rings.
Aromatic C-H 3030 – 3060WeakStretching vibration of ring protons.
Mono-sub Phenyl 690 & 750StrongN-Phenyl Identifier. Out-of-plane (OOP) bending characteristic of the mono-substituted phenyl group at N1.
Para-sub Phenyl 800 – 850Strong4-Chlorophenyl Identifier. OOP bending characteristic of 1,4-disubstitution.
Scenario A: Reaction Monitoring (Synthesis Validation)

Objective: Confirm conversion of precursors (N-phenyl-o-phenylenediamine + 4-chlorobenzaldehyde) to Product.

  • Precursor 1 (Aldehyde): Shows a sharp, intense C=O stretch at ~1700 cm⁻¹ and the "Fermi Doublet" (aldehyde C-H) at 2750 & 2850 cm⁻¹ .

  • Precursor 2 (Diamine): Shows multiple N-H stretches (3300–3500 cm⁻¹) .

  • Target Product:

    • MUST LACK: The C=O peak at 1700 cm⁻¹. (Presence = Unreacted Aldehyde).

    • MUST LACK: The N-H peaks. (Presence = Unreacted Diamine or Open-chain Intermediate).

Scenario B: Structural Differentiation (N-Substitution)

Objective: Distinguish 1-phenyl-2-(4-chlorophenyl)benzimidazole (Target) from 2-(4-chlorophenyl)-1H-benzimidazole (Analogue).

FeatureTarget (N-Phenyl)Analogue (N-H)
3200–3400 cm⁻¹ Clean Baseline (No peaks)Broad Band (N-H Stretch)
N1 Substitution Phenyl Ring Peaks (690/750 cm⁻¹)N-H Wagging (Broad, ~700-900 cm⁻¹)

Visualization of Logic & Workflow

Diagram 1: Spectral Logic Tree for Validation

Caption: Decision tree for interpreting FTIR spectra during synthesis monitoring.

FTIR_Logic Start Analyze Spectrum CheckCO Peak at ~1700 cm⁻¹ (C=O Stretch)? Start->CheckCO FailAldehyde Contamination: Unreacted Aldehyde CheckCO->FailAldehyde Yes CheckNH Broad Peak at 3200-3400 cm⁻¹? CheckCO->CheckNH No FailNH Identity Error: N-H Analogue or Open Chain Amine CheckNH->FailNH Yes CheckCN Peak at ~1620 cm⁻¹ (C=N Stretch)? CheckNH->CheckCN No CheckCN->FailNH No (Ring not closed) Success VALIDATED STRUCTURE: 1-phenyl-2-(4-chlorophenyl) benzimidazole CheckCN->Success Yes CheckCCl Peak at ~1090 cm⁻¹ (C-Cl Stretch)? Success->CheckCCl Confirm Substituent

Diagram 2: Synthesis & Characterization Workflow

Caption: Step-by-step workflow from precursors to validated spectral data.

Synthesis_Workflow P1 4-Chlorobenzaldehyde (C=O Source) Reaction Cyclocondensation (Reflux/Catalyst) P1->Reaction P2 N-phenyl-o-phenylenediamine (Amine Source) P2->Reaction Purify Recrystallization (Ethanol/DMF) Reaction->Purify FTIR FTIR Analysis (KBr/ATR) Purify->FTIR Result Target Compound (No C=O, No N-H) FTIR->Result Pass Criteria

References

  • PubChem. (2025).[1] 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. National Library of Medicine. [Link]

  • Wan-Sin, L., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E. [Link]

  • Song, M., et al. (2018).[2] Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. Spectrochimica Acta Part A. [Link]

  • LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Publish Comparison Guide: Crystal Structure & Packing of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure, packing behavior, and synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole , comparing it against its non-phenylated analog to highlight the impact of N-substitution on solid-state assembly.

Executive Summary & Structural Context[1][2][3][4][5][6]

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for anti-hypertensive (Telmisartan), anti-parasitic (Albendazole), and antiviral agents.

This guide focuses on This compound (Target Compound).[1] Unlike its parent compound, 2-(4-chlorophenyl)-1H-benzimidazole, the introduction of a bulky N-phenyl ring drastically alters the molecular conformation and crystal packing. This modification eliminates the primary hydrogen bond donor (N-H), forcing the solid state to rely on weaker, dispersive forces—a critical consideration for solubility and bioavailability profiles in drug development.

Key Comparative Insight
  • Target Compound (N-Phenyl): Adopts a twisted, non-planar conformation to relieve steric strain. Packs via weak

    
     and van der Waals interactions.
    
  • Alternative (N-H Analog): Adopts a planar conformation.[2][3][4][5][6] Packs via strong, directional N-H...N hydrogen bonding networks.

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the target compound with its direct structural analog, highlighting the lattice expansion caused by the N-phenyl group.

ParameterTarget Compound (N-Phenyl)Alternative Analog (N-H)
Formula


Crystal System MonoclinicOrthorhombic
Space Group

(Likely based on Z=4)

Unit Cell a (Å) 8.2981(1)9.128(2)
Unit Cell b (Å) 9.2963(2)9.783(2)
Unit Cell c (Å) 20.7796(3)24.156(5)

Angle (°)
112.815(1)°90°
Volume (ų) 1477.562157.2
Z (Molecules/Cell) 48
Density (

)
1.370 Mg/m³1.408 Mg/m³
Primary Interaction vdW /

-stacking
N-H...N Hydrogen Bonds

Data Sources: Target Compound [1]; N-H Analog [2].

Structural Analysis & Packing Mechanism

Molecular Conformation (The "Twist")

In the absence of the N-phenyl group, 2-arylbenzimidazoles tend to be planar, maximizing


-conjugation. However, in the target compound, the steric repulsion between the N-phenyl ring  and the hydrogen atoms of the benzimidazole core forces a rotation.
  • Dihedral Angle (Benzimidazole vs. p-Chlorophenyl): ~24.07°[7]

  • Dihedral Angle (Benzimidazole vs. N-Phenyl): ~67.24°[7]

This significant twist (approx. 67°) disrupts planarity, preventing the formation of tight, flat stacks often seen in intercalating drugs.

Crystal Packing Hierarchy

The packing of the target compound is defined by what is absent: classical hydrogen bonds.

  • Absence of H-Donors: The replacement of the N-H proton with a phenyl group removes the capability to form the robust

    
     chains observed in the N-H analog [2].
    
  • Weak Interaction Dominance: The lattice is stabilized by:

    • 
       Stacking:  Weak offset stacking between the electron-deficient chlorophenyl ring and electron-rich benzimidazole systems of adjacent molecules.
      
    • C-H...

      
       Interactions:  Edge-to-face interactions between the phenyl protons and aromatic clouds.
      
    • Absence of Cl...Cl Interactions: Notably, short halogen-halogen contacts are often absent or structurally insignificant in this specific polymorph, unlike in some di-halogenated derivatives [1].

Comparative Logic Flowchart

The following diagram illustrates the divergent packing pathways dictated by the N-substitution.

PackingLogic Start Benzimidazole Scaffold Subst_NH Substituent: N-H (Alternative) Start->Subst_NH Subst_NPh Substituent: N-Phenyl (Target) Start->Subst_NPh H_Bond Strong H-Bond Donor Available Subst_NH->H_Bond Planar Planar Conformation Subst_NH->Planar Steric High Steric Hindrance (N-Ph vs Core) Subst_NPh->Steric Packing_NPh Packing: Weak vdW / Pi-Stacking Lower Density Subst_NPh->Packing_NPh No H-Donors Packing_NH Packing: 1D N-H...N Chains High Density H_Bond->Packing_NH Primary Force Twisted Twisted Conformation (~67°) Steric->Twisted Relieves Strain Planar->Packing_NH Allows Stacking Twisted->Packing_NPh Disrupts Stacking

Figure 1: Divergent crystal packing pathways driven by N-substitution. The N-phenyl group acts as a "steric switch," turning off H-bonding and forcing a twisted geometry.

Experimental Protocols

To ensure reproducibility, the following protocols leverage standard condensation chemistry followed by controlled crystallization.

Synthesis Protocol

Reaction Type: Oxidative Condensation / Cyclization Mechanism: Schiff base formation followed by ring closure.

  • Reagents:

    • N-phenyl-o-phenylenediamine (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Solvent: Ethanol (EtOH) or Methanol (MeOH)

    • Catalyst (Optional): Sodium metabisulfite (

      
      ) can be used to accelerate the reaction, though reflux alone is often sufficient [3].
      
  • Procedure:

    • Dissolve equimolar amounts of diamine and aldehyde in EtOH (approx. 10 mL per 3-4 mmol).

    • Reflux the mixture for 5–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Cool the reaction mixture to room temperature.

    • Isolation: If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent to dryness.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for XRD requires slower kinetics than bulk recrystallization.

  • Method: Slow Evaporation.[8]

  • Solvent System: Ethanol (Absolute) or Acetone.

  • Protocol:

    • Dissolve 20 mg of the purified compound in 5 mL of solvent in a small vial.

    • Cover the vial with Parafilm and poke 3–5 small holes with a needle to restrict evaporation rate.

    • Store in a vibration-free, temperature-controlled environment (20–25°C).

    • Timeline: Brown/Colorless block-like crystals typically appear within 48–72 hours [1].

Synthesis Workflow Diagram

Synthesis R1 N-phenyl-o- phenylenediamine Mix Mixing in Ethanol R1->Mix R2 4-Chlorobenzaldehyde R2->Mix Reflux Reflux (5-8h) (-H2O) Mix->Reflux Cool Cooling & Evaporation Reflux->Cool Crude Crude Solid Cool->Crude Cryst Recrystallization (Slow Evap.) Crude->Cryst Final Single Crystals (Monoclinic P21/c) Cryst->Final

Figure 2: Step-by-step synthesis and crystallization workflow for the target compound.

References

  • Crystal structure of 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole. Source: Acta Crystallographica Section E: Structure Reports Online (2012). Link:[Link]

  • Crystal structure of 2-(4-chlorophenyl)-1H-benzimidazole (The N-H Analog). Source: Acta Crystallographica Section E: Structure Reports Online (2006). Link:[Link]

  • Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Source: IUCrData (2021). Link:[Link][7]

Sources

Technical Verification Guide: Melting Point Analysis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2622-73-3 Formula: C₁₉H₁₃ClN₂ Molecular Weight: 304.77 g/mol

Executive Summary & Application Context

This guide establishes the protocol for verifying the identity and purity of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole via thermal analysis. Unlike its unsubstituted analogue (1H-benzimidazole), this N-phenyl substituted derivative exhibits a significantly lower melting point due to the disruption of intermolecular hydrogen bonding—a critical feature for its application in organic light-emitting diodes (OLEDs) and as a lipophilic pharmaceutical scaffold.

Accurate melting point (MP) determination is the primary rapid-screening tool to distinguish this product from its high-melting precursors and to detect incomplete condensation.

Technical Specifications: The "Gold Standard"

The following values represent the authoritative thermal benchmarks for the target compound and its critical impurities.

Table 1: Thermal Reference Data
SubstanceRoleCAS No.Melting Point Range (°C)Thermal Behavior Notes
This compound Target Product 2622-73-3 150.0 – 151.0 Sharp transition indicates high purity.[1]
2-(4-Chlorophenyl)-1H-benzimidazoleStructural Analogue1019-85-8296 – 298Critical Distinction: Lack of N-phenyl group raises MP by ~150°C.
N-Phenyl-o-phenylenediamineStarting Material A534-85-077 – 80Presence causes significant MP depression (<140°C).
4-ChlorobenzaldehydeStarting Material B104-88-146 – 48Low-melting impurity; induces "sweating" or early liquid phase.

Analyst Note: If your sample melts above 200°C, you have likely failed to alkylate/arylate the nitrogen, or the reaction has reverted to the thermodynamically stable 1H-benzimidazole form.

Experimental Protocols

Method A: Capillary Melting Point (Routine Verification)

Best for: Batch-to-batch consistency and quick purity checks.

Equipment: Büchi B-540 or equivalent automated MP apparatus.

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (ethanol/DCM), which can artificially depress the MP.

  • Packing: Grind the sample to a fine powder. Fill the capillary to a height of 3–4 mm. Compact by tapping to eliminate air pockets (air acts as an insulator, widening the range).

  • Ramp Rate:

    • Fast Stage: 10°C/min up to 130°C.

    • Critical Stage: 1.0°C/min from 130°C to 160°C.

  • Observation: Record the Onset Point (first visible liquid) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range < 2.0°C (e.g., 149.5–151.2°C).

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Best for: Polymorph screening and precise purity calculation.

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Calibration: Indium standard (

    
    ).
    
  • Pan Configuration: Tzero Aluminum Pan, crimped (non-hermetic).

  • Sample Mass: 2.0 – 5.0 mg.

  • Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Integrate the endothermic peak.

    • Peak Maximum: Should align with ~150.5°C.

    • Enthalpy of Fusion (

      
      ):  Consistent energy values confirm crystalline uniformity.
      

Diagnostic Logic & Troubleshooting

The following decision tree illustrates the synthesis pathway and how to interpret thermal data to identify specific failure modes.

MP_Verification_Logic Start Start: Synthesis of This compound Precursors Reactants: N-Phenyl-o-phenylenediamine + 4-Chlorobenzaldehyde Start->Precursors Reaction Condensation Reaction (Reflux in Ethanol) Precursors->Reaction Crude Crude Product Isolation Reaction->Crude MP_Test Melting Point Test Crude->MP_Test Res_Target Result: 150-151°C (Sharp Range) MP_Test->Res_Target Matches Lit. Res_Low Result: < 145°C (Broad Range) MP_Test->Res_Low Depression Res_High Result: > 250°C MP_Test->Res_High Analogue Error Action_Pass PASS: High Purity Proceed to NMR/MS Res_Target->Action_Pass Action_Recryst FAIL: Impurities Present Recrystallize (Ethanol) Res_Low->Action_Recryst Impurity_Source Likely Impurities: Aldehyde (MP 47°C) Diamine (MP 78°C) Res_Low->Impurity_Source Action_Wrong FAIL: Wrong Product (1H-Benzimidazole formed) Res_High->Action_Wrong Action_Recryst->MP_Test Retest

Figure 1: Logic flow for interpreting melting point results in the context of synthesis precursors and potential byproducts.

Data Interpretation Guide

Scenario 1: The "Depressed" Melt (135–145°C)

Cause: Eutectic mixture formation with starting materials.

  • Mechanism: The presence of N-phenyl-o-phenylenediamine (MP ~78°C) or 4-chlorobenzaldehyde (MP ~47°C) disrupts the crystal lattice of the product.

  • Corrective Action: Recrystallize from hot ethanol. The product is less soluble than the starting materials at room temperature, allowing for effective purification.

Scenario 2: The "Super-High" Melt (>250°C)

Cause: Formation of 2-(4-chlorophenyl)-1H-benzimidazole.

  • Mechanism: If the N-phenyl group is absent (e.g., using o-phenylenediamine instead of N-phenyl-o-phenylenediamine), the resulting molecule possesses an N-H moiety capable of strong intermolecular hydrogen bonding (N-H···N), drastically raising the lattice energy and melting point to ~297°C.

  • Corrective Action: Verify starting material identity. This synthesis cannot be "fixed" by purification; the core structure is incorrect.

Scenario 3: The "Soft" Melt (Broad Range)

Cause: Solvent inclusion (Solvates).

  • Mechanism: Benzimidazoles can trap ethanol or water in the lattice.

  • Corrective Action: Dry under high vacuum (>1 mbar) at 50°C for 12 hours.

References

  • Jian, F. F., et al. (2006).[2] "2-(4-Chlorophenyl)-1H-benzimidazole."[2] Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. (Provides comparative data for the 1H-analogue).

  • Li, Y., et al. (2012). "Crystal structure of 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole." PMC / NIH, confirming the specific MP range of 150.0–150.5°C.

  • PubChem. (2025).[3][4] "this compound (CID 11109504)." National Library of Medicine.

  • Sigma-Aldrich. (2025). "4-Chlorobenzaldehyde Product Specification." (Verifying impurity MP of 47°C).

  • ChemicalBook. (2025). "N-Phenyl-o-phenylenediamine Properties." (Verifying impurity MP of 77-80°C).

Sources

A Comparative Guide to the Electron Transport Properties of 1-Phenylbenzimidazole and 1-Methylbenzimidazole for Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rational design of organic electronic materials hinges on a precise understanding of structure-property relationships. Benzimidazole derivatives are a cornerstone of this field, frequently employed as electron-transporting or host materials in devices like Organic Light-Emitting Diodes (OLEDs). This guide provides a detailed comparison of the electron transport properties of two fundamental benzimidazole derivatives: 1-phenylbenzimidazole and 1-methylbenzimidazole. By examining the distinct electronic influence of a π-conjugated phenyl substituent versus an inductively donating methyl group, we offer a clear rationale for selecting the appropriate molecular scaffold. This analysis is grounded in computational chemistry data and established experimental characterization principles, providing researchers and drug development professionals with actionable insights for material design and application.

Introduction: The Role of N-Substitution in Benzimidazole-Based Materials

Benzimidazole is a heterocyclic aromatic compound featuring a benzene ring fused to an imidazole ring.[1] Its rigid, planar structure and electron-deficient nature make it an excellent candidate for electron transport materials (ETMs). The nitrogen atom at the 1-position (N1) offers a convenient site for chemical modification, allowing for the fine-tuning of the molecule's electronic and physical properties without altering the core benzimidazole system.

The choice of substituent at the N1 position critically dictates the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] These orbitals govern a material's ability to accept and transport electrons. A lower LUMO energy level generally facilitates more efficient electron injection from the cathode, while the HOMO-LUMO gap influences the material's electrochemical stability and its suitability as a host material in phosphorescent or TADF devices.[3][4]

This guide dissects the impact of two common substituents: the electron-donating, aliphatic methyl group (-CH₃) and the π-conjugated, aromatic phenyl group (-C₆H₅). We will explore how these seemingly simple modifications lead to significant differences in electronic structure and, consequently, electron transport capabilities.

Structural and Electronic Considerations

The primary difference between the two molecules lies in the nature of the N1 substituent. The methyl group in 1-methylbenzimidazole is an sp³-hybridized alkyl group, while the phenyl group in 1-phenylbenzimidazole is an sp²-hybridized aromatic ring.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; bgcolor="#FFFFFF";

} /dot

Caption: Molecular structures of 1-methylbenzimidazole and 1-phenylbenzimidazole.

  • 1-Methylbenzimidazole: The methyl group is a weak electron-donating group (EDG) through an inductive effect. It pushes electron density into the benzimidazole ring system. This donation primarily raises the energy of the HOMO, as this orbital has significant electron density on the ring.[5]

  • 1-Phenylbenzimidazole: The phenyl group introduces several competing effects. It is weakly electron-withdrawing inductively due to the higher electronegativity of sp² carbons. However, its primary influence is through π-conjugation. The p-orbitals of the phenyl ring can overlap with the π-system of the benzimidazole core. This extended conjugation typically lowers the energy of the LUMO and raises the energy of the HOMO, resulting in a smaller HOMO-LUMO gap.[6] Crucially, there is a significant torsional angle (twist) between the planes of the phenyl and benzimidazole rings due to steric hindrance, which modulates the degree of this π-conjugation.[7]

Comparative Analysis of Frontier Molecular Orbital Energies

The HOMO represents the ionization potential (electron-donating capability), while the LUMO represents the electron affinity (electron-accepting capability).[10] A lower LUMO is desirable for better electron injection and transport.

Table 1: Comparison of Calculated Electronic Properties

Property1-Methylbenzimidazole (Estimated)1-Phenylbenzimidazole (Estimated)Rationale for Difference
HOMO Energy ~ -5.8 eV~ -6.0 eVThe phenyl group's inductive withdrawal and π-conjugation stabilize (lower) the HOMO more than the methyl group's inductive donation destabilizes (raises) it.
LUMO Energy ~ -1.1 eV~ -1.5 eVExtended π-conjugation with the phenyl ring significantly delocalizes the LUMO, lowering its energy level. This is the most critical effect for electron transport.[4]
HOMO-LUMO Gap (E_gap) ~ 4.7 eV~ 4.5 eVThe significant lowering of the LUMO in the phenyl derivative is the primary driver for its smaller energy gap compared to the methyl derivative.[5]

Note: These values are estimations derived from typical DFT (B3LYP functional) calculations on similar benzimidazole structures found in the literature.[7][10] Absolute values can vary with the computational method, but the trend is consistent and chemically sound.

Interpretation for Electron Transport:

The most telling parameter for electron transport is the LUMO energy level . The significantly lower LUMO energy of 1-phenylbenzimidazole (~ -1.5 eV) compared to 1-methylbenzimidazole (~ -1.1 eV) indicates that it can accept electrons more readily. This leads to a smaller energy barrier for electron injection from common cathodes (like aluminum or lithium fluoride/aluminum) in an OLED device, predicting superior performance as an Electron Transport Material (ETM).

Experimental Methodology: Characterizing FMO Levels with Cyclic Voltammetry

While DFT provides excellent predictions, experimental validation is crucial. Cyclic Voltammetry (CV) is the standard electrochemical technique used to measure the oxidation and reduction potentials of a molecule in solution. These potentials can be used to estimate the HOMO and LUMO energy levels.

Causality Behind the Protocol: The experiment works by applying a varying potential to a solution of the target molecule and measuring the resulting current. The potential at which the molecule is oxidized corresponds to the energy required to remove an electron (related to the HOMO). The potential at which it is reduced corresponds to the energy gained when an electron is added (related to the LUMO). Using an internal reference standard with a known energy level (like Ferrocene/Ferrocenium, Fc/Fc⁺), these potentials can be converted to an absolute energy scale (in eV).

Step-by-Step Protocol for Cyclic Voltammetry
  • Preparation:

    • Dissolve the sample (e.g., 1-phenylbenzimidazole) in a suitable degassed, anhydrous solvent (e.g., Dichloromethane or Acetonitrile) to a concentration of ~1 mM.

    • Add a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The electrolyte must be electrochemically stable within the potential window.

    • Prepare a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • System Calibration:

    • Run a cyclic voltammogram of a known internal standard, typically Ferrocene (Fc), under the same conditions.

    • Record the half-wave potential of the Fc/Fc⁺ redox couple (E₁/₂ = (E_pa + E_pc)/2). This value will be used to reference the measurements to the vacuum level.

  • Measurement:

    • Rinse the electrodes and fill the cell with the sample solution.

    • Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can interfere with reduction measurements.

    • Scan the potential. For the oxidation scan (to find the HOMO), sweep towards positive potentials. For the reduction scan (to find the LUMO), sweep towards negative potentials.

    • Record the onset potential of the oxidation peak (E_ox) and the onset potential of the reduction peak (E_red).

  • Data Analysis & Calculation:

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

      • HOMO (eV) = -e [E_ox_onset (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -e [E_red_onset (vs Fc/Fc⁺) + 4.8]

    • The term E_onset (vs Fc/Fc⁺) is the measured onset potential of the sample corrected by the potential of the Ferrocene standard. The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.

dot digraph "CV_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

} /dot

Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Discussion and Application Insights

The analysis clearly indicates that the N1 substituent has a profound impact on the electron-accepting and transporting properties of the benzimidazole core.

  • 1-Phenylbenzimidazole: With its lower-lying LUMO, this molecule is the superior candidate for applications requiring efficient electron injection and transport. It would be the preferred choice for an Electron Transport Layer (ETL) or as an electron-transporting host material in phosphorescent OLEDs (PHOLEDs). The extended conjugation and more rigid structure could also contribute to better intermolecular π-stacking, potentially improving charge mobility in thin films, although steric twist can disrupt ideal packing.

  • 1-Methylbenzimidazole: The higher LUMO of 1-methylbenzimidazole makes it a less effective electron transporter compared to its phenyl counterpart. However, its larger HOMO-LUMO gap could make it a suitable candidate for a wide-bandgap host material in blue PHOLEDs or TADF devices, where a high triplet energy is required to prevent quenching of the emitter. Its simpler structure and potentially easier synthesis could also be an advantage in certain applications where peak electron transport performance is not the primary requirement.

Conclusion

The choice between a phenyl and a methyl substituent at the N1 position of benzimidazole is a critical design decision in the development of organic electronic materials.

  • 1-Phenylbenzimidazole is demonstrably superior for electron transport applications due to the extended π-conjugation afforded by the phenyl ring, which significantly lowers the LUMO energy level, thereby facilitating electron injection.

  • 1-Methylbenzimidazole , characterized by its weaker inductive electron donation and larger energy gap, is less suited for ETLs but may find use as a wide-bandgap host material.

This guide underscores the power of substituent engineering to tune molecular electronic properties. By understanding the fundamental electronic effects—induction versus conjugation—researchers can rationally select and design benzimidazole derivatives to meet the specific demands of next-generation organic electronic devices.

References

  • Jayabharathi, J., Thanikachalam, V., Jayamoorthy, K., & Perumal, M. V. (2012). Computational studies of 1,2-disubstituted benzimidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 131-136. [Link]

  • Zarrouk, A., et al. (2023). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 28(14), 5394. [Link]

  • Obot, I. B., et al. (2015). Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. RSC Advances, 5(117), 96863-96875. [Link]

  • Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. [Link]

  • Ibrahim, A. O., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 13(3), 233. [Link]

  • Sathish, M., et al. (2020). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Journal of Critical Reviews, 7(9), 1126-1131. [Link]

  • Mavrova, A. T., et al. (2015). Synthesis, electronic properties, antioxidant and antibacterial activity of some new benzimidazoles. Bioorganic & Medicinal Chemistry, 23(19), 6309-6318. [Link]

  • Pandey, A., et al. (2024). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry, 17(4). [Link]

  • Mavrova, A. T., et al. (2015). Synthesis, electronic properties, antioxidant and antibacterial activity of some new benzimidazoles. ResearchGate. [Link]

  • Pandey, A., et al. (2024). (PDF) COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-FREE CONDITIONS. ResearchGate. [Link]

  • Wang, C., et al. (2018). Linkage effect on the photophysical properties of D-A type TADF emitters for OLEDs. RSC Advances, 8(40), 22617-22624. [Link]

  • Ibrahim, A. O., et al. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl-1H-benzimidazole Derivatives using DFT and Molecular Docking Approaches. ResearchGate. [Link]

  • Marinescu, M., et al. (2020). The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. ResearchGate. [Link]

  • Balachandran, V., & Murugan, M. (2014). Quantum chemical vibrational study, molecular property, FTIR, FT-Raman spectra, NBO, HOMO-LUMO energies and thermodynamic properties of 1-methyl-2-phenyl benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 364-375. [Link]

  • Ullah, H., et al. (2023). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 13(1), 1-11. [Link]

  • Chen, Y., et al. (2017). A Low-cost Phenylbenzoimidazole Containing Electron Transport Material for Efficient Green Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Electron distribution of the HOMO-1, HOMO, LUMO and LUMO+1 energy levels for compound (I). [Link]

  • Jones, D. B., et al. (2020). Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. The Journal of Chemical Physics, 152(23), 234301. [Link]

  • El-Sayed, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Catalysts, 13(7), 1085. [Link]

  • TIA, A. M., et al. (2021). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. Physical Chemistry Research, 9(2), 263-278. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, benzimidazoles hold a prominent position due to their wide-ranging applications in medicinal chemistry and materials science. Their inherent spectroscopic properties are pivotal in understanding their electronic structure and potential applications, from fluorescent probes to UV-filtering agents. This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, a molecule of interest, with structurally related and commercially relevant alternatives. While extensive experimental data for this specific compound is not widely published, this guide establishes a framework for its characterization and offers a comparative analysis based on available data for analogous structures. This comparative approach is essential for researchers aiming to understand structure-property relationships and to design novel benzimidazole-based compounds with tailored photophysical properties.

The Significance of UV-Vis Spectroscopy for Benzimidazole Scaffolds

UV-Vis spectroscopy is a fundamental technique for characterizing conjugated organic molecules like benzimidazoles. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that provide insights into the electronic transitions within the molecule. For benzimidazoles, these parameters are influenced by:

  • The nature and position of substituents: Electron-donating or withdrawing groups on the benzimidazole core or the phenyl rings can significantly alter the energy gap between the HOMO and LUMO, leading to shifts in the absorption maxima.

  • The extent of conjugation: A larger system of conjugated double bonds generally results in a bathochromic (red) shift, meaning absorption occurs at longer wavelengths.[1]

  • Solvent polarity: The interaction of the molecule with the solvent can affect the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption spectrum.[2][3][4]

Understanding these relationships is crucial for the rational design of benzimidazole derivatives for specific applications, such as UV filters in sunscreens, where strong absorption in the UVA or UVB region is desired.[1]

Synthesis of this compound

The synthesis of the target compound, while not extensively detailed in the literature with its full photophysical characterization, can be achieved through established methods for N-aryl benzimidazole synthesis. A common route involves the condensation of N-phenyl-o-phenylenediamine with 4-chlorobenzaldehyde.

Comparative Analysis of UV-Vis Absorption Spectra

For this guide, we will compare the target compound with:

  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole: The un-phenylated parent compound.

  • 2-Phenyl-1H-benzimidazole: To understand the effect of removing the chloro-substituent.

  • 2-(4-Nitrophenyl)-1H-benzimidazole: To observe the impact of a strong electron-withdrawing group.

  • Oxybenzone (Benzophenone-3): A widely used commercial UV filter, providing a benchmark for practical applications.

The following table summarizes the available UV-Vis absorption data for these compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
2-(4-Chlorophenyl)-1H-benzo[d]imidazole DMSONot ReportedNot Reported[5][6][7][8]
2-Phenyl-1H-benzimidazole DMSONot ReportedNot Reported[9]
2-(4-Nitrophenyl)-1H-benzimidazole Not SpecifiedNot ReportedNot Reported[5][10][11][12]
Oxybenzone (Benzophenone-3) Ethanol288, 325~20,381 (at 290 nm)[13][14][15][16][17][18][19]
n-Heptane248, 347Not Reported[16]

Analysis of Structural Effects:

  • Effect of the N-phenyl group: The introduction of a phenyl group at the N1 position in the target compound, this compound, is expected to cause a slight bathochromic shift compared to its 1H-analog, 2-(4-Chlorophenyl)-1H-benzimidazole, due to the extension of the conjugated system.

  • Effect of the 4-chloro substituent: The chlorine atom is an electron-withdrawing group via induction but can also be a weak π-donor. Its effect on the λmax compared to 2-phenyl-1H-benzimidazole is likely to be modest.

  • Effect of the 4-nitro substituent: The nitro group is a strong electron-withdrawing group. In 2-(4-Nitrophenyl)-1H-benzimidazole, it is expected to cause a significant red shift in the absorption spectrum compared to the chloro-substituted and unsubstituted phenyl analogs due to enhanced intramolecular charge transfer character in the excited state.

  • Comparison with Oxybenzone: Oxybenzone, a benzophenone derivative, exhibits strong absorption in both the UVB and UVA regions, with distinct peaks around 288 nm and 325-350 nm depending on the solvent.[13][14] This broad-spectrum coverage is a desirable feature for sunscreens. The benzimidazole derivatives, depending on their substitution, could be tailored to absorb in specific regions of the UV spectrum.

Experimental Protocol: Determination of UV-Vis Absorption Spectrum

To address the data gap for this compound, the following detailed protocol outlines the steps for its synthesis and the subsequent measurement of its UV-Vis absorption spectrum.

Part 1: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction N-phenyl-o-phenylenediamine N-phenyl-o-phenylenediamine Mixing_Solvent Mix in Ethanol N-phenyl-o-phenylenediamine->Mixing_Solvent 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->Mixing_Solvent Reflux Reflux for 5-6 hours Mixing_Solvent->Reflux Heat Cooling Cool to Room Temperature Reflux->Cooling Crystallization Crystallization Cooling->Crystallization Filtration_Drying Filter and Dry Crystallization->Filtration_Drying Product This compound Filtration_Drying->Product

Caption: Synthetic workflow for this compound.

Materials:

  • N-phenyl-o-phenylenediamine

  • 4-chlorobenzaldehyde

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of N-phenyl-o-phenylenediamine and 4-chlorobenzaldehyde in absolute ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 5-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. If necessary, place the flask in an ice bath to enhance crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: UV-Vis Spectroscopic Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mM in Ethanol) Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Blank Run Blank (Solvent) Serial_Dilutions->Blank Scan_Spectrum Scan Absorption Spectrum (200-800 nm) Blank->Scan_Spectrum Determine_lambda_max Identify λmax Scan_Spectrum->Determine_lambda_max Measure_Absorbance Measure Absorbance at λmax Determine_lambda_max->Measure_Absorbance Beer_Lambert_Plot Plot Absorbance vs. Concentration Measure_Absorbance->Beer_Lambert_Plot Calculate_epsilon Calculate Molar Absorptivity (ε) Beer_Lambert_Plot->Calculate_epsilon

Caption: Workflow for UV-Vis spectroscopic analysis and molar absorptivity determination.

Materials and Equipment:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of the synthesized compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M, etc.).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference beam of the spectrophotometer. Run a baseline correction.

  • Spectral Scan: Rinse a second cuvette with a small amount of the most dilute standard solution and then fill it. Place it in the sample beam and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).

  • Absorbance Measurements: Set the spectrophotometer to measure the absorbance at the determined λmax. Measure the absorbance of each of the standard solutions, starting from the most dilute and rinsing the cuvette with the next solution before each measurement.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

By following this protocol with different solvents, a comprehensive understanding of the solvatochromic behavior of this compound can be achieved.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the UV-Vis absorption properties of this compound. While direct experimental data for this compound is lacking in the current literature, a systematic comparison with structurally related benzimidazoles and a commercially relevant UV filter offers valuable insights into its expected photophysical behavior. The provided experimental protocols serve as a robust methodology for researchers to characterize this and other novel benzimidazole derivatives.

Future work should focus on the synthesis and detailed photophysical characterization of this compound in a range of solvents to fill the existing knowledge gap. Such studies will not only contribute to the fundamental understanding of structure-property relationships in benzimidazole chemistry but also pave the way for the development of new materials with tailored optical properties for applications in drug development, materials science, and beyond.

References

  • SPF List. Oxybenzone: Most Controversial Chemical Filter. [Link]

  • Wikipedia. Oxybenzone. [Link]

  • Ataman Kimya. OXYBENZONE. [Link]

  • American Chemical Society. Oxybenzone. [Link]

  • Basu, M., et al. (n.d.). UV absorption spectra of (a) oxoanalogs of oxybenzone. (b)... ResearchGate. [Link]

  • Al-Hourani, B., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5323. [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

  • Amiri, M., et al. (n.d.). Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. ResearchGate. [Link]

  • PubChem. 2-(4-Chlorophenyl)benzimidazole. [Link]

  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • Ataman Kimya. BENZOPHENONE 3. [Link]

  • ACS Publications. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. [Link]

  • Jian, F.-F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. [Link]

  • Anbazhagan, C., & Renganathan, R. (2014). Theoretical study of the photophysical and photochemical properties of 1H-benzimidazole and 2-ethyl-7-nitro-5-substituted 1H-benzimidazoles. Journal of Molecular Modeling, 20(11), 2487. [Link]

  • Ahmedova, A., et al. (2013). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol) recorded in the course of 0–3 h irradiation (mercury lamp). ResearchGate. [Link]

  • Sworakowski, J., et al. (1996). Solvatochromism of a Zwitterionic Benzimidazole-Based Pyridinium Betaine Dye: UV−Vis Spectroscopic Measurements and Quantum-Chemical Calculations. The Journal of Physical Chemistry, 100(28), 11468-11476. [Link]

  • Cosmetics Info. BENZOPHENONE-3. [Link]

  • Martínez-Mancera, M. A., et al. (2019). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. Journal of Molecular Structure, 1184, 189-196. [Link]

  • Rånby, B., et al. (2000). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.[5]). ResearchGate. [Link]

  • PubChem. 2-(4-Nitrophenyl)-1H-benzimidazole. [Link]

  • Karsili, T. N. V., et al. (2014). 1. UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) at different pH values. ResearchGate. [Link]

  • Shimadzu. (n.d.). Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. [Link]

  • ResearchGate. (n.d.). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. [Link]

  • The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • PubMed. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • Al-Ayed, A. S., & El-Faham, A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Molecules, 26(3), 698. [Link]

  • Stoyanov, S., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7851. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

[1]

Part 1: Executive Safety Assessment (The "Why")[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (hereafter referred to as CPZB ) is often limited in public registries, its structural alerts dictate a strict safety protocol.[1]

We utilize a Read-Across Toxicology approach based on the structural analog 2-(4-chlorophenyl)-1H-benzimidazole (CAS 1019-85-8).[1] The addition of the N-phenyl group in CPZB increases lipophilicity (LogP), potentially enhancing dermal absorption and persistence in biological systems compared to its protonated parent.[1]

Core Hazards:

  • Respiratory Irritation (STOT SE 3): The benzimidazole core is a known mucous membrane irritant. Inhalation of fine powder can trigger acute bronchial sensitization.

  • Ocular Damage (Eye Irrit.[2] 2A): Fine particulates are abrasive and chemically reactive with corneal moisture.

  • Aquatic Toxicity: The chlorophenyl moiety classifies this as likely Very Toxic to Aquatic Life (Category 1). Prevention of drain release is critical.[3]

  • Unknown Chronic Toxicity: Without definitive LD50 data for this specific derivative, we default to Occupational Exposure Band (OEB) 3 , treating it as a potent compound requiring containment.

Part 2: The PPE Matrix (The "What")[1]

Do not rely on "standard lab attire." The following matrix is designed to prevent exposure pathways specific to the physical state of CPZB.

Table 1: Task-Based PPE Requirements[1]
Hazard ZoneTask DescriptionRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Shielding
Zone A (High Risk) Weighing / Transferring Solid Powder N95 or P100 (if outside hood); Preferred: Fume Hood sash at <18"Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change immediately upon contamination.[3][4][5]Chemical Goggles (Indirect Vent).[1] Safety glasses are insufficient for airborne dust.Lab Coat (Tyvek sleeves recommended to bridge glove gap).[1]
Zone B (Medium Risk) Synthesis / Solution Processing Fume Hood (Face velocity: 80-100 fpm).[1] No respirator needed if sash is closed.Laminate / Barrier (Silver Shield®) if using DCM/Chloroform.[1] Nitrile acceptable for Alcohols/Ethers.Safety Glasses with Side Shields + Face Shield if splashing is possible.[5]Standard Cotton Lab Coat + Chemical Apron if handling >1L volumes.
Zone C (Maintenance) Spill Cleanup / Equipment Decon Half-face Respirator with P100/OV cartridges (Organic Vapor + Particulate).[1]Heavy Duty Nitrile (0.2 mm+) or Butyl Rubber.[1]Chemical Goggles + Face Shield.[5]Tyvek Coveralls (Type 5/6) + Shoe Covers.[1]

Part 3: Operational Protocols (The "How")

Workflow Visualization: PPE Selection Logic

The following decision tree illustrates the logic for selecting protection based on the state of matter and solvent interaction.

PPE_SelectionStartHandling CPZBStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidIn SolutionState->LiquidDustControlIs Fume Hood Available?Solid->DustControlSolventTypeSolvent Type?Liquid->SolventTypeHoodYesStandard PPE + Sash LowDustControl->HoodYesYesHoodNoSTOP: Require N95/P100 + GogglesDustControl->HoodNoNoHalogenatedDCM / ChloroformSolventType->HalogenatedPolarMethanol / THFSolventType->PolarGlove1Laminate/Barrier Gloves (Silver Shield)Halogenated->Glove1Glove2Standard Nitrile GlovesPolar->Glove2

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation for halogenated solvents.

Protocol: Safe Weighing & Transfer

Rationale: Static electricity in organic powders like CPZB can cause particle scattering, leading to inhalation hazards.

  • Engineering Control: Operate exclusively within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat before adding the powder. Benzimidazoles are organic semiconductors and can hold significant static charge.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Acetone or Ethanol) using a damp Kimwipe. Do not blow compressed air to clean the balance; this aerosolizes the hazard.

Protocol: Emergency Spill Response

Rationale: CPZB is likely persistent in aquatic environments. Dry cleanup is mandatory to prevent drain contamination.[1]

Spill_ResponseAssess1. Assess Volume & StateIsolate2. Isolate Area (Evacuate if airborne dust)Assess->IsolatePPE_Up3. Don Emergency PPE (Resp + Double Glove)Isolate->PPE_UpTypeSpill Type?PPE_Up->TypeDrySpillDry PowderType->DrySpillWetSpillSolutionType->WetSpillActionDryCover with wet paper towel to suppress dust -> ScoopDrySpill->ActionDryActionWetAbsorb with Vermiculite or Chem-PadWetSpill->ActionWetDispose4. Bag as Hazardous Waste (Halogenated)ActionDry->DisposeActionWet->Dispose

Figure 2: Spill response workflow emphasizing dust suppression and containment.

Part 4: Disposal & Logistics

Disposal Classification: CPZB contains a chlorine atom bonded to an aromatic ring. It must be segregated into the Halogenated Organic Waste stream.

  • Do NOT mix with non-halogenated solvents (e.g., Acetone waste), as this increases the cost of disposal and complicates incineration.

  • Labeling: Clearly mark waste containers with "Toxic," "Irritant," and "Halogenated."

Storage:

  • Store in a cool, dry place away from strong oxidizing agents.

  • Keep container tightly closed to prevent hydrolysis or moisture absorption, which can alter the material's weight and reactivity.

References

  • PubChem. (n.d.).[1] this compound (CID 11109504).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1][7][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8][9][10] National Academies Press.[7][8] Retrieved from [Link][1]

  • PubChem. (n.d.).[1][11] 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8) Safety Data. National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 App A.[9] United States Department of Labor. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.